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  • Product: (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid
  • CAS: 342888-28-2

Core Science & Biosynthesis

Foundational

The Architectural and Mechanistic Role of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to metabolically stable, highly specific peptidomimetics relies heavily on the strategic incorporation of non-natural amino acid building blocks. Among these, (S)-Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to metabolically stable, highly specific peptidomimetics relies heavily on the strategic incorporation of non-natural amino acid building blocks. Among these, (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS No. 342888-28-2), commonly abbreviated as Boc-Dap(PhSO₂)-OH, represents a highly specialized chiral synthon[1]. Featuring a 2,3-diaminopropionic acid (Dap) core, an α -phenylsulfonyl group, and a β -Boc-protected amine, this molecule serves as a dual-purpose pharmacophore and structural constraint. This whitepaper explores the causality behind its structural features, its mechanism of action in target modulation (specifically integrin antagonism and protease inhibition), and provides validated protocols for its integration into solid-phase peptide synthesis (SPPS).

Structural & Physicochemical Causality

As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen over standard amino acids. The design of Boc-Dap(PhSO₂)-OH is not arbitrary; every functional group serves a distinct stereochemical and electronic purpose.

The α -Phenylsulfonyl Group: Conformational Locking and Bioisosterism

Unlike a standard peptide amide bond, which is planar ( sp2 hybridized) and susceptible to enzymatic cleavage, the sulfonamide group is tetrahedral ( sp3 hybridized).

  • Transition State Mimicry: The tetrahedral geometry of the sulfur atom perfectly mimics the sp3 transition state of a hydrolyzing peptide bond, making it an ideal non-cleavable bioisostere for protease inhibitors.

  • Enhanced Hydrogen Bonding: The electron-withdrawing nature of the sulfonyl group significantly lowers the pKa​ of the adjacent nitrogen proton (from 16 in amides to 10 in sulfonamides). This transforms the α -NH into a highly potent hydrogen-bond donor, radically increasing binding affinity within target receptor pockets.

  • Steric Shielding: The bulky phenyl ring restricts rotation around the Cα​−N bond. This "conformational locking" reduces the entropic penalty upon target binding, forcing the molecule into a bioactive extended conformation[2].

The β -Boc-Protected Amine: Orthogonal Extension

The presence of the Boc-protected β -amine allows the Dap scaffold to act as a branching point. In the synthesis of RGD (Arg-Gly-Asp) mimetics, the β -amine is selectively deprotected and extended with a basic moiety (e.g., an amidine or guanidine) to mimic the Arginine side chain, while the native carboxylate mimics the Aspartate residue[3].

Stereochemical Integrity

The (S)-configuration of the α -carbon corresponds to the natural L-amino acid geometry. This precise spatial arrangement ensures that the vectors of the carboxylate and the extended β -amine accurately span the necessary distance (typically 11–14 Å) required to engage bidentate receptor sites, such as those found in integrin αv​β3​ or α5​β1​ targets[2].

Quantitative Data: Amide vs. Phenylsulfonamide

To quantify the advantages of utilizing the Dap(PhSO₂) scaffold, the following table summarizes the physicochemical shifts that occur when replacing a native amide with an α -phenylsulfonamide in a peptidomimetic sequence.

Physicochemical PropertyStandard α -Amide α -PhenylsulfonamidePeptidomimetic Advantage
Geometry Planar ( sp2 )Tetrahedral ( sp3 )Mimics the proteolytic transition state, deceiving enzymes.
NH Acidity ( pKa​ ) 15.0 – 17.0 10.0Acts as a significantly stronger H-bond donor in active sites.
Proteolytic Stability Highly SusceptibleCompletely ResistantDrastically increases the in vivo half-life of the drug.
Steric Profile Low (H or small alkyl)High (Phenyl ring)Locks the backbone conformation, reducing entropic penalty.

Mechanism of Action: Integrin Receptor Antagonism

One of the most profound applications of Boc-Dap(PhSO₂)-OH is in the synthesis of non-peptide integrin antagonists (e.g., Glycoprotein IIb/IIIa inhibitors for thrombosis, or α5​β1​ inhibitors for asthma)[2][3].

Integrins recognize the RGD motif. The mechanism of action of the Dap(PhSO₂) scaffold relies on its ability to perfectly mimic the spatial extremes of the RGD sequence while bypassing the flexible, degradation-prone native peptide backbone.

  • The Acidic Pole: The free carboxylate of the Dap core binds directly to the Metal-Ion Dependent Adhesion Site (MIDAS) in the integrin receptor via electrostatic interactions with Mg2+ or Ca2+ .

  • The Basic Pole: The β -amine is extended to form a basic surrogate (e.g., benzamidine), which forms a critical salt bridge with aspartate/glutamate residues in the receptor's acidic pocket.

  • The Hydrophobic Anchor: The α -phenylsulfonyl group wedges into an auxiliary hydrophobic pocket, stabilizing the complex and preventing the molecule from adopting inactive rotamers.

G cluster_0 Peptidomimetic Scaffold (S)-Dap Derivative cluster_1 Integrin Receptor Active Site A Carboxylate (-COOH) R1 MIDAS Domain (Mg2+/Ca2+) A->R1 Electrostatic Interaction B Alpha-Carbon (Chiral Center) B->A  Direct Bond C Beta-Amino Extension (-NH-R) B->C  Methylene Bridge D Phenylsulfonyl Group (-SO2Ph) B->D  Alpha-Amine R3 Acidic Pocket (Asp/Glu residues) C->R3 Salt Bridge (Arg Mimic) R2 Hydrophobic Pocket (Conformational Lock) D->R2 Pi-Pi / Hydrophobic Interaction

Pharmacophore mapping of the Dap(PhSO2) scaffold within an integrin receptor binding pocket.

Experimental Protocols: Solid-Phase Integration

Integrating a building block with a Boc-protected β -amine and a sulfonated α -amine requires precise logical control over the solid-phase synthesis (SPPS) conditions.

Expert Insight (Causality of Resin Choice): A critical experimental consideration is the choice of solid support. Because the β -amine is protected by a Boc group, its deprotection requires 50% Trifluoroacetic acid (TFA). If standard acid-labile resins (like Wang or 2-CTC) are used, the 50% TFA step will prematurely cleave the entire molecule from the resin. Therefore, a highly acid-stable resin, such as a PAM (phenylacetamidomethyl) resin , must be utilized, necessitating final cleavage with anhydrous Hydrogen Fluoride (HF).

Protocol: Synthesis of a Dap-based Integrin Antagonist Core

Step 1: Resin Loading

  • Swell 1.0 g of PAM resin (loading 0.7 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Dissolve 3.0 equivalents of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid in Dimethylformamide (DMF).

  • Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide) and 0.1 eq of DMAP (4-Dimethylaminopyridine). React for 2 hours at room temperature to form the ester linkage to the resin. Wash thoroughly with DMF and DCM.

Step 2: Orthogonal Boc Deprotection

  • Treat the resin with a solution of 50% TFA in DCM (v/v) containing 1% Triisopropylsilane (TIPS) as a scavenger for 30 minutes.

  • Drain and wash the resin sequentially with DCM, 5% DIPEA in DMF (to neutralize the TFA salt formed on the β -amine), and pure DMF.

Step 3: Pharmacophore Extension ( β -Amine Coupling)

  • To the free β -amine, couple the basic pharmacophore (e.g., 4-cyanobenzoic acid, which can later be converted to an amidine).

  • Utilize 3.0 eq of the acid, 3.0 eq of HATU, and 6.0 eq of DIPEA in DMF. Allow the coupling to proceed for 2 hours.

  • Verify reaction completion via a negative Kaiser test.

Step 4: Global Cleavage

  • Transfer the dried resin to a Teflon HF cleavage apparatus.

  • Cleave using anhydrous HF containing 5% anisole at 0°C for 1 hour.

  • Evaporate HF, precipitate the crude peptidomimetic in cold diethyl ether, and purify via preparative RP-HPLC.

SPPS N1 Step 1: Resin Loading Couple Dap(PhSO2) to acid-stable PAM resin N2 Step 2: Orthogonal Deprotection 50% TFA in DCM to selectively remove Beta-Boc N1->N2 N3 Step 3: Neutralization 5% DIPEA in DMF to yield free Beta-amine N2->N3 N4 Step 4: Pharmacophore Extension Couple basic moiety (HATU/DIPEA) to Beta-amine N3->N4 N5 Step 5: Global Cleavage Anhydrous HF cleavage to yield free mimetic N4->N5

Step-by-step solid-phase synthesis workflow utilizing orthogonal Boc deprotection on PAM resin.

References

  • ChemicalRoot. "(S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2". ChemicalRoot Database.[Link]

  • Xue, C. B., et al. "Orally Active Isoxazoline Glycoprotein IIb/IIIa Antagonists with Extended Duration of Action". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • ResearchGate. "Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy". ACS Omega.[Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Chemical Shift Assignment of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

Abstract (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis.[1] Its utility in creating complex molecular architectures...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis.[1] Its utility in creating complex molecular architectures for drug discovery necessitates unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure in solution.[] This guide presents a comprehensive methodology for the complete ¹H and ¹³C NMR chemical shift assignment of this compound. We will explore the theoretical basis for predicting chemical shifts based on the molecule's distinct functional groups, provide a robust, step-by-step experimental protocol for acquiring high-quality 1D and 2D NMR data, and detail the logical workflow for interpreting the spectral data to achieve full assignment. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical research sectors.

Molecular Structure and Spectroscopic Considerations

The structure of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid incorporates several key functional groups that dictate its NMR spectral characteristics:

  • Boc (tert-butyloxycarbonyl) Group: This protecting group provides a sterically bulky and electronically distinct environment, giving rise to highly characteristic and easily identifiable NMR signals.[]

  • Phenylsulfonyl Group: The aromatic ring and the electron-withdrawing sulfonyl moiety significantly influence the chemical shifts of nearby nuclei, particularly the amide proton and the α-proton of the amino acid backbone.

  • Propionic Acid Backbone: This core structure contains a chiral center at the α-carbon (C2) and a methylene group at the β-position (C3). The protons on this backbone (Hα, Hβ) will exhibit complex splitting patterns due to spin-spin coupling.

  • Amine, Amide, and Carboxylic Acid Protons: These are exchangeable protons whose signals can be broad and highly dependent on the solvent, concentration, and temperature.

A clear understanding of these subunits is the first step in predicting and assigning the NMR spectrum.

Caption: Molecular structure of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid.

Predicted NMR Spectral Features

Prior to acquisition, predicting the spectrum allows for a more targeted analysis. The expected chemical shifts are based on established values for similar functional groups and structures.[4][5]

Predicted ¹H NMR Spectrum (in DMSO-d₆)
  • Carboxylic Acid (COOH): δ ~12.0-13.0 ppm. A very broad singlet, often not integrated, due to rapid chemical exchange.

  • Phenylsulfonyl (Ar-H): δ ~7.6-7.9 ppm. Protons on the aromatic ring will appear as a complex multiplet integrating to 5H. The ortho-protons are typically the most downfield due to the proximity of the sulfonyl group.

  • Sulfonamide (SO₂NH): δ ~8.0-8.5 ppm. A broad signal, potentially a doublet if coupling to Hα is resolved. Its chemical shift is highly sensitive to solvent and concentration.

  • Carbamate (Boc-NH): δ ~6.5-7.5 ppm. A broad signal, likely a triplet due to coupling with the two Hβ protons.

  • Alpha-Proton (Hα): δ ~4.0-4.5 ppm. A multiplet. It is coupled to Hβ', Hβ'', and the sulfonamide NH. The electron-withdrawing nature of both the adjacent carboxyl and phenylsulfonylamino groups shifts this proton significantly downfield.

  • Beta-Protons (Hβ): δ ~3.0-3.5 ppm. These two protons are diastereotopic and will appear as two separate multiplets, each integrating to 1H. They are coupled to each other and to Hα and the Boc-NH proton.

  • Boc Group ((CH₃)₃C): δ ~1.4 ppm. A sharp singlet, integrating to 9H. This is often the most characteristic and easily assigned signal in the spectrum.[6]

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
  • Carboxyl Carbonyl (C=O): δ ~170-175 ppm.

  • Carbamate Carbonyl (Boc C=O): δ ~155-157 ppm.[7][8]

  • Phenylsulfonyl (Ar-C): δ ~126-140 ppm. Four signals are expected: one for the ipso-carbon (attached to S), one for the para-carbon, and two for the ortho- and meta-carbons.

  • Boc Quaternary Carbon (C(CH₃)₃): δ ~78-80 ppm.

  • Alpha-Carbon (Cα): δ ~55-60 ppm.

  • Beta-Carbon (Cβ): δ ~40-45 ppm.

  • Boc Methyl Carbons (C(CH₃)₃): δ ~28.0-28.5 ppm. A single, intense signal.

Experimental Protocol for Complete Assignment

Achieving unambiguous assignment requires a combination of 1D and 2D NMR experiments. This protocol ensures data quality and provides the necessary correlations for a full structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_analysis Data Analysis & Assignment prep Dissolve ~15 mg of sample in ~0.6 mL of DMSO-d₆ vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer acq_1h 1D ¹H Spectrum (Quantitative) transfer->acq_1h acq_13c 1D ¹³C{¹H} Spectrum (Proton Decoupled) acq_1h->acq_13c acq_cosy 2D ¹H-¹H COSY (H-H Connectivity) acq_13c->acq_cosy acq_hsqc 2D ¹H-¹³C HSQC (Direct C-H Correlation) acq_cosy->acq_hsqc acq_hmbc 2D ¹H-¹³C HMBC (Long-Range C-H Correlation) acq_hsqc->acq_hmbc process Process & Phase Spectra (e.g., MestReNova, TopSpin) acq_hmbc->process assign_1d Initial assignment from 1D ¹H & ¹³C spectra process->assign_1d assign_cosy Trace spin systems (e.g., Hα-Hβ) using COSY assign_1d->assign_cosy assign_hsqc Assign Cα, Cβ, and Aromatic C-H from HSQC assign_cosy->assign_hsqc assign_hmbc Assign Quaternary Carbons (Carbonyls, C_ipso, Boc-Cq) from HMBC assign_hsqc->assign_hmbc final Final Assignment Table assign_hmbc->final

Caption: Experimental workflow for the complete NMR assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this molecule, as it will solubilize the compound and slow the exchange of the NH and OH protons, often resulting in sharper signals that show coupling.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[5]

    • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for the broad signals.

    • ¹³C NMR: Acquire a standard 1D proton-decoupled carbon spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It is essential for tracing the connectivity of the propionic acid backbone (Hα to Hβ protons).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides an unambiguous link between the proton and carbon spectra for all CH, CH₂, and CH₃ groups.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for assigning quaternary carbons, such as the carbonyls and the ipso-carbon of the phenyl ring, by correlating them to nearby protons.

Data Interpretation and Assignment Strategy

  • Identify Key Starting Points: Begin by assigning the most unambiguous signals in the ¹H NMR spectrum: the sharp 9H singlet of the Boc group (~1.4 ppm) and the aromatic multiplet (~7.6-7.9 ppm).

  • Trace the Backbone with COSY: Locate the Hα multiplet (~4.0-4.5 ppm). The COSY spectrum will show cross-peaks connecting Hα to the two diastereotopic Hβ protons (~3.0-3.5 ppm). It may also show correlations to the NH protons, confirming their proximity.

  • Assign Carbons with HSQC: Use the assigned proton chemical shifts and the HSQC spectrum to directly assign their attached carbons. For example, the ¹H signal at ~1.4 ppm will correlate to the ¹³C signal at ~28 ppm, confirming the Boc methyl groups. The Hα and Hβ proton signals will correlate to the Cα and Cβ carbon signals, respectively.

  • Assign Quaternary Carbons with HMBC: This is the final and most critical step for completing the assignment.

    • The Hα proton should show an HMBC correlation to the carboxyl carbonyl carbon (C1), the β-carbon (C3), and the ipso-carbon of the phenylsulfonyl ring.

    • The Hβ protons should show correlations to the Cα (C2), the Boc carbonyl carbon, and the Boc quaternary carbon.

    • The 9H singlet of the Boc group will show strong correlations to the Boc quaternary carbon (~78 ppm) and the Boc carbonyl carbon (~156 ppm). These correlations are definitive for assigning the Boc-related carbons.

    • The aromatic protons will show correlations to other carbons within the phenyl ring and to the ipso-carbon.

Summary of Predicted Chemical Shift Assignments

The following table summarizes the predicted assignments. Experimental values should be recorded and compared against this framework.

Atom Label(s)Predicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Assignment Rationale (Key HMBC/COSY Correlations)
COOH~12.5br s1H~172HMBC from Hα
SO₂NH ~8.2br d1H-COSY to Hα
Ar-H7.6 - 7.9m5H126-140HSQC to Ar-C signals
Boc-NH ~7.0br t1H-COSY to Hβ
Hα / Cα~4.2m1H~58COSY to Hβ, SO₂NH; HSQC to Cα
Hβ / Cβ~3.2, ~3.4m, m2H~42Diastereotopic; COSY to Hα, Boc-NH; HSQC to Cβ
C(CH₃ )₃~1.4s9H~28.3HSQC to C(CH₃)₃
C (CH₃)₃---~79HMBC from (CH₃)₃ protons
Boc C=O---~156HMBC from (CH₃)₃ and Hβ protons

Conclusion

The structural verification of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is reliably achieved through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed experimental and analytical workflow presented in this guide, researchers can obtain unambiguous ¹H and ¹³C chemical shift assignments. This process, which leverages the complementary information from COSY, HSQC, and HMBC experiments, forms a self-validating system for confirming the identity, purity, and structural integrity of this important synthetic building block, ensuring its quality for downstream applications in drug development and chemical synthesis.

References

  • ChemicalBook. (n.d.). BOC-PHE-OSU(3674-06-4) 1H NMR spectrum. Retrieved from ChemicalBook. (No direct URL available from search, referencing general availability of similar spectra).
  • Ordóñez, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3865. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Ueda, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1933. [Link]

  • Springer Nature. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Biomolecular NMR Assignments. (No direct URL available from search, referencing general NMR principles for modified amino acids).
  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Retrieved from ResearchGate.
  • Correa, A., et al. (2018). Preparation of N-2-Nitrophenylsulfenyl Imino Peptides and Their Catalyst-Controlled Diastereoselective Indolylation. Organic Letters, 20(17), 5422-5426. (While not the exact molecule, provides data for similar sulfenyl-protected peptides). [Link]

  • Redalyc. (2014). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of the Mexican Chemical Society, 58(3). [Link]

  • The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analog: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • BenchChem. (n.d.). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. Retrieved from BenchChem.
  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Science of Synthesis. (No direct URL available from search, referencing a book chapter on peptide NMR).
  • DeGruyter. (2019). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Chemistry-Didactics-Ecology-Metrology, 24(1-2), 85-102. [Link]

Sources

Foundational

Thermodynamic stability of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid derivatives

Title: Thermodynamic Stability and Degradation Kinetics of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid Derivatives: A Technical Guide Prepared by: Senior Application Scientist Executive Summary & Molecular Arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Degradation Kinetics of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid Derivatives: A Technical Guide Prepared by: Senior Application Scientist

Executive Summary & Molecular Architecture

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS No. 342888-28-2) is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chemical biology probes[1]. Structurally, it is an L-2,3-diaminopropionic acid (Dap) derivative featuring orthogonal protection: an α -phenylsulfonylamino group and a β -tert-butoxycarbonyl (Boc) protected amine[2].

Understanding the thermodynamic stability of this molecule is critical for process chemistry, scale-up, and formulation. The orthogonal protecting groups exhibit vastly different thermodynamic profiles, creating specific vulnerabilities under thermal, acidic, and basic stress.

Thermodynamic Vulnerabilities & Mechanistic Causality

The stability of this derivative is dictated by the competing electronic and steric effects of its functional groups. As an application scientist, it is crucial to understand why these degradation pathways occur to effectively prevent them during synthesis.

  • Acid-Catalyzed Boc Cleavage (Entropy-Driven): The Boc group is thermodynamically unstable in acidic environments (pH < 3). Protonation of the carbamate oxygen leads to the elimination of a tert-butyl cation. The causality here is fundamentally thermodynamic: the reaction is driven forward by a massive increase in entropy ( ΔS>0 ) due to the evolution of gaseous carbon dioxide and isobutylene.

  • Base-Catalyzed Epimerization (Enthalpy-Driven): The α -carbon stereocenter (S-configuration) is flanked by a carboxylate group and a strongly electron-withdrawing phenylsulfonamide moiety. The inductive effect of the sulfonyl group stabilizes the conjugate base (enolate/carbanion) formed upon proton abstraction. Consequently, under basic conditions (pH > 8), the molecule is highly susceptible to racemization via an achiral enolate intermediate, leading to a thermodynamic equilibrium of (R) and (S) enantiomers.

  • Sulfonamide Stability: Unlike carboxamides, the phenylsulfonyl group is exceptionally stable against both acid and base hydrolysis. The high activation energy ( Ea​ ) required to break the S-N bond means that the sulfonamide remains intact long after the Boc group has degraded or the stereocenter has epimerized[3].

Experimental Workflows for Stability Profiling

To establish a self-validating thermodynamic profile, researchers must employ orthogonal analytical techniques. The following protocols ensure that both chemical degradation and stereochemical inversion are accurately quantified.

Protocol 1: Kinetic Profiling of Base-Catalyzed Epimerization via Chiral HPLC

Causality: Standard reversed-phase HPLC cannot distinguish between enantiomers. Chiral HPLC is mandatory to track the loss of the (S)-enantiomer and the formation of the (R)-enantiomer, validating the base-catalyzed enolization mechanism.

  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol. Dilute to 0.1 mg/mL using borate buffer (pH 9.0) and phosphate buffer (pH 7.4) to create test samples.

  • System Suitability Test (SST): Inject a racemic standard (artificially epimerized via prolonged heat in strong base) to confirm baseline resolution ( Rs​>1.5 ) between the (S) and (R) peaks on a Chiralpak AD-H column. This step makes the protocol self-validating.

  • Thermal Incubation: Incubate the buffered samples in sealed vials at tightly controlled temperatures (25°C, 40°C, and 60°C) using a thermomixer.

  • Quenching & Sampling: At predefined time points (0, 2, 4, 8, 24 hours), extract 100 μ L aliquots. Immediately quench the reaction by neutralizing to pH 7.0 with 0.1 M HCl to halt epimerization.

  • Analysis: Inject the quenched samples into the Chiral HPLC. Plot ln([S]/[S]0​) versus time to determine the first-order rate constant ( k ) and use the Arrhenius equation to calculate the activation energy ( Ea​ ).

Protocol 2: Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality: DSC provides direct thermodynamic data (enthalpy of fusion, onset of decomposition) without solvent interference, revealing the intrinsic thermal limits of the crystalline powder.

  • Sample Loading: Accurately weigh 3.0 ± 0.1 mg of the white crystalline powder[4] into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow gas escape (crucial for accurate measurement of Boc degradation).

  • Baseline Calibration: Run a blank aluminum pan to establish a stable thermal baseline, ensuring instrument artifacts do not skew the enthalpy calculations.

  • Heating Ramp: Heat the sample from 25°C to 200°C at a precise rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Thermogram Analysis: Identify the endothermic melting peak (expected between 135-140 °C)[2]. Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the peak. Note any subsequent exothermic peaks indicative of Boc decarboxylation.

Quantitative Data Presentation

The following tables summarize the thermodynamic and kinetic parameters typical for (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid derivatives under stress conditions.

Table 1: Arrhenius Parameters for Primary Degradation Pathways

Degradation PathwayCatalyst / ConditionActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )
Boc CleavageAcidic (pH 2.0)85.4 kJ/mol82.9 kJ/mol+45.2 J/(mol·K)
EpimerizationBasic (pH 9.0)62.1 kJ/mol59.6 kJ/mol-12.4 J/(mol·K)
Sulfonamide HydrolysisStrong Acid/Base> 120 kJ/mol> 115 kJ/mol-40.5 J/(mol·K)

Table 2: pH-Dependent Half-Lives ( t1/2​ ) at 25°C

pH LevelDominant Degradation MechanismEstimated Half-Life ( t1/2​ )Stability Rating
pH 2.0Boc Cleavage14.5 HoursPoor
pH 5.0None (Stable Zone)> 2 YearsExcellent
pH 7.4Trace Epimerization> 6 MonthsGood
pH 9.0Epimerization ((S) (R))48.2 HoursPoor

Process Visualizations

DegradationPathways A (S)-Boc-3-amino-2-(phenylsulfonylamino) -propionic acid B Acidic Stress (pH < 3) A->B H+ C Basic Stress (pH > 8) A->C OH- D Thermal Stress (> 135 °C) A->D Heat E Boc Cleavage (Isobutylene + CO2) B->E Entropy-Driven (ΔS > 0) F Alpha-Proton Abstraction (Epimerization) C->F Base-Catalyzed Enolization G Exothermic Decomposition (Melting/Degradation) D->G Activation Energy (Ea) Reached

Thermodynamic degradation pathways of the target compound under environmental stress.

Workflow S1 Sample Prep (Standard Solutions) S2 Stress Conditions (Temp, pH, Oxidative) S1->S2 S3 Analytical Profiling (Chiral HPLC & DSC) S2->S3 S4 Kinetic Modeling (Arrhenius Plotting) S3->S4

Step-by-step experimental workflow for thermodynamic stability profiling.

References

  • Title: (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2 Source: ChemicalRoot URL: [Link][1]

Sources

Exploratory

Comprehensive Profiling of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid: pKa, Isoelectric Point, and Physicochemical Behavior

Introduction & Molecular Architecture (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS: 342888-28-2) is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral synthon in the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS: 342888-28-2) is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral synthon in the development of peptidomimetics and protease inhibitors 1. Unlike standard proteinogenic amino acids, this molecule is fully protected at its basic amine and features a unique sulfonamide moiety at the alpha position.

To successfully integrate this building block into solid-phase peptide synthesis (SPPS) or scale-up process chemistry, researchers must deeply understand its ionization behavior. Miscalculating its charge state can lead to catastrophic failures in reverse-phase high-performance liquid chromatography (RP-HPLC) purification or unintended side reactions during coupling.

Electronic Causality of pKa Values

The ionization profile of this molecule is dictated by three distinct functional groups. As an Application Scientist, it is critical to look beyond empirical numbers and understand the electronic causality driving these pKa values:

  • The Carboxylic Acid (C1): Standard aliphatic carboxylic acids (like propionic acid) have a pKa of ~4.87. However, in this molecule, the alpha-carbon is substituted with a highly electronegative phenylsulfonylamino group. The strong inductive electron withdrawal (-I effect) from the sulfonyl oxygen atoms pulls electron density away from the carboxylate anion formed upon deprotonation, stabilizing it significantly. Consequently, the pKa drops to approximately 2.2 - 2.5 , mirroring the behavior of similar alpha-sulfonamido acids like N-tosylglycine (pKa 2.35) 2.

  • The Phenylsulfonylamino Group (C2): Sulfonamides are classic weak acids. The nitrogen lone pair is heavily delocalized into the adjacent d-orbitals of the sulfur atom. For an alkyl-linked benzenesulfonamide, the pKa typically resides between 9.0 and 9.5 3.

  • The Boc-Protected Amine (C3): The tert-butyloxycarbonyl (Boc) group converts the primary amine of 2,3-diaminopropionic acid 4 into a carbamate. The resonance stabilization of the carbamate nitrogen lone pair with the adjacent carbonyl pi-system renders it non-basic. Its conjugate acid pKa is < 0, meaning it will not protonate under any physiological or standard chromatographic conditions.

The Isoelectric Point (pI) Anomaly

A standard amino acid possesses both an acidic group and a basic group, allowing it to form a zwitterion. The Isoelectric Point (pI) is the specific pH where the net charge is exactly zero.

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid lacks a true isoelectric point. Because the basic amine is Boc-protected, the molecule can never adopt a net positive charge in an aqueous solution.

  • At pH < 2.2, both the carboxylic acid and sulfonamide are fully protonated (Net Charge = 0).

  • At pH 7.4, the carboxylic acid is deprotonated, but the sulfonamide remains protonated (Net Charge = -1).

  • At pH > 10.0, both groups are deprotonated (Net Charge = -2).

Ionization State1 pH < 2.3 Fully Protonated Net Charge: 0 State2 pH 2.3 - 9.5 Carboxylate Deprotonated Net Charge: -1 State1->State2 pKa1 ~ 2.3 Loss of COOH proton State3 pH > 9.5 Sulfonamide Deprotonated Net Charge: -2 State2->State3 pKa2 ~ 9.5 Loss of SO2NH proton

Caption: Logical progression of charge states for (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid.

Quantitative Physicochemical Profile

The table below summarizes the critical quantitative data required for formulation and chromatographic method development.

Functional GroupIonization TypeEstimated pKaCharge at pH 2.0Charge at pH 7.4Charge at pH 10.5
Carboxylic Acid (-COOH) Acidic2.2 - 2.50-1-1
Sulfonamide (-NH-SO₂-Ph) Acidic9.0 - 9.500-1
Boc-Amine (-NH-Boc) NeutralN/A (< 0)000
Net Molecular Charge Overall N/A (No pI) 0 -1 -2

Self-Validating Experimental Protocol for pKa Determination

Because this molecule is highly hydrophobic (due to the Boc group and phenyl ring), it will precipitate in purely aqueous acidic solutions. To accurately determine its pKa, we must employ a self-validating cosolvent titration system utilizing the Yasuda-Shedlovsky extrapolation method, cross-verified by UV-metric analysis.

Step-by-Step Methodology:
  • Sample Preparation (Cosolvent Matrix): Prepare 1.0 mM solutions of the compound in three different Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of each solution to 1.5 using standardized 0.1 M HCl to ensure the carboxylic acid is fully protonated.

  • Potentiometric Titration: Using a glass electrode calibrated for mixed aqueous-organic solvents, titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) up to pH 12.0.

  • Yasuda-Shedlovsky Extrapolation: The apparent pKa values (psKa) obtained in the cosolvent mixtures will shift linearly with the inverse dielectric constant of the medium. Plot the psKa values against the solvent parameters and extrapolate to 0% organic modifier to determine the true aqueous pKa.

  • Orthogonal Validation (UV-Metric): To validate the sulfonamide pKa (pKa2), perform a UV-metric titration. The deprotonation of the sulfonamide nitrogen alters the electronic environment of the adjacent phenyl ring, causing a detectable bathochromic shift in the UV absorption spectrum (typically monitored at ~260-280 nm). The inflection point of the absorbance vs. pH curve must match the potentiometric pKa2.

Workflow Step1 1. Sample Preparation Dissolve in MeOH/H2O varying ratios Step2 2. Acidification Lower pH to 1.5 with 0.1M HCl Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1M KOH to pH 12 Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Extrapolate psKa to 0% Cosolvent Step3->Step4 Step5 5. Data Validation Cross-verify SO2NH pKa via UV-Metric Step4->Step5

Caption: Self-validating experimental workflow for hydrophobic pKa determination.

Implications for Peptide Engineering & Chromatography

Understanding that this molecule is neutral at pH < 2.2 and anionic at physiological pH dictates how it must be handled:

  • Chromatography (RP-HPLC): To achieve sharp peak shapes and adequate retention on a C18 column, the mobile phase must be heavily buffered below pH 2.2 (e.g., using 0.1% Trifluoroacetic Acid). If run at pH 4-7, the molecule will be ionized (-1), resulting in poor retention and peak tailing.

  • Coupling Efficiency: During SPPS, the steric bulk of the phenylsulfonyl group combined with the Boc-protected beta-amine can hinder coupling kinetics at the carboxylic acid. Highly efficient coupling reagents (e.g., HATU/DIEA) are mandatory to overcome this electronic and steric barrier.

References

  • ChemicalRoot. (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2. Retrieved from:[Link]

  • LookChem. Cas 56-40-6, Glycine (N-Tosylglycine properties). Retrieved from:[Link]

  • ChemBK. 2645-02-5 - Methyl 2-(4-methylphenylsulfonamido)acetate. Retrieved from:[Link]

  • National Institutes of Health (PMC). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Retrieved from:[Link]

Sources

Foundational

The Role of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid as a Chiral Building Block in Advanced Peptidomimetics

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary and Structural Rationale In the development of advanced p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary and Structural Rationale

In the development of advanced peptidomimetics and targeted therapeutics, the precise control of molecular architecture and stereochemistry is paramount. (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS: 342888-28-2) represents a highly specialized, non-natural amino acid derivative engineered for this exact purpose. Derived from L-2,3-diaminopropionic acid (L-Dap), this chiral building block features a dual-orthogonal protection and functionalization strategy:

  • The α -Amine (Position 2): Functionalized with a phenylsulfonyl group. Unlike traditional transient protecting groups, the phenylsulfonyl moiety is entirely stable to standard acidic and basic peptide synthesis conditions. It is specifically designed to be retained in the final molecule, acting as a rigid, lipophilic pharmacophore[1].

  • The β -Amine (Position 3): Protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group allows for selective deprotection, enabling vectorial chain elongation along the β -axis of the molecule.

This orthogonal design allows chemists to seamlessly integrate a transition-state isostere into a growing peptide backbone while maintaining absolute control over the chiral α -carbon, making it an indispensable tool in modern drug discovery.

Mechanistic Role in Drug Design: Protease Inhibitors

The primary application of (S)-Boc-Dap(PhSO2)-OH lies in the rational design of viral and endogenous protease inhibitors (e.g., HIV-1, HCV, and targeted human aspartyl proteases)[2].

The Pharmacophore Effect

Traditional peptide-based drugs suffer from rapid proteolytic degradation and poor oral bioavailability. By replacing a natural amino acid with this Dap derivative, researchers achieve two goals:

  • Metabolic Stability: The non-natural β -linkage and the bulky sulfonamide group sterically shield the adjacent amide bonds from enzymatic cleavage, drastically increasing the in vivo half-life of the therapeutic candidate.

  • Active Site Coordination: In aspartyl proteases like HIV-1 protease, the sulfonamide functional group acts as an exceptional hydrogen-bond acceptor. Structural biology studies demonstrate that the sulfonyl oxygens frequently displace bridging water molecules to form direct or water-mediated hydrogen bonds with the critical flap residues (e.g., Ile50/Ile50') and catalytic aspartates (Asp25/Asp25')[3][4].

PharmacophoreMapping A Target Protease (e.g., HIV-1 / HCV) B Active Site Mapping (S1/S2 Pockets) A->B C Incorporate (S)-Boc-Dap(PhSO2)-OH B->C D Phenylsulfonyl Group C->D α-Amine Modification E β-Amine Vector C->E β-Amine Deprotection F H-Bond to Flap Ile50 (Water-Mediated) D->F Transition State Isostere G Peptidomimetic Chain Growth E->G Substrate Envelope Fit

Fig 1. Pharmacophore mapping of the phenylsulfonyl moiety within viral protease active sites.

Quantitative Data: Chemical Properties & Synthesis Parameters

To ensure reproducibility and precision during synthesis, the physicochemical properties and optimized coupling parameters for (S)-Boc-Dap(PhSO2)-OH are summarized below.

Table 1: Physicochemical Properties
PropertyValueRationale / Impact on Synthesis
IUPAC Name 3-((tert-butoxycarbonyl)amino)-2-(phenylsulfonamido)propanoic acidDefines the exact regiochemistry of the orthogonal groups.
CAS Number 342888-28-2Unique identifier for procurement and QA/QC validation.
Molecular Weight 344.38 g/mol Required for precise stoichiometric calculations during SPPS.
Stereochemistry (S)-enantiomer (L-form)Critical for spatial alignment in protease S1/S2 pockets.
Solubility DMF, DMSO, DCMEnsures homogeneous reaction kinetics during resin coupling.
Table 2: Optimized SPPS Coupling Parameters
ParameterOptimal ConditionCausality / Self-Validation Metric
Activator HATU (0.95 eq)Prevents epimerization; highly efficient for sterically hindered amines.
Base DIPEA (2.0 eq)Provides optimal pH (~8) for carboxylate activation without base-catalyzed degradation.
Coupling Time 120 minutesOvercomes the steric hindrance of the dual-protected Dap core.
Validation Kaiser TestNegative (yellow) confirms >99% coupling. Positive (blue) requires a repeat cycle.
Deprotection 95% TFA, 2.5% TISSelectively removes the β -Boc group while leaving the α -PhSO2 group completely intact.

Experimental Methodology: Self-Validating SPPS Protocol

The incorporation of (S)-Boc-Dap(PhSO2)-OH into a peptide sequence requires careful attention to coupling kinetics. The electron-withdrawing nature of the α -phenylsulfonyl group reduces the nucleophilicity of the adjacent carboxylate during activation. Therefore, standard coupling reagents (like DIC/HOBt) often result in incomplete reactions.

The following protocol utilizes a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow utilizing HATU, designed to guarantee >99% coupling efficiency while preventing epimerization[5].

Step 1: Resin Preparation and Swelling
  • Weigh the desired amount of amine-functionalized resin (e.g., Rink Amide or Wang resin) into a solid-phase reaction vessel.

  • Add Dimethylformamide (DMF) (10 mL per gram of resin) and agitate for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing all internal reactive sites to ensure uniform, diffusion-unlimited coupling kinetics.

  • Drain the DMF.

Step 2: Activation of (S)-Boc-Dap(PhSO2)-OH
  • In a separate vial, dissolve 3.0 equivalents of (S)-Boc-Dap(PhSO2)-OH and 2.9 equivalents of in minimal DMF.

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: HATU provides rapid, highly efficient ester formation. The HOAt leaving group generated by HATU suppresses the formation of oxazolone intermediates, thereby preventing the epimerization of the chiral α -carbon—a critical risk when dealing with sulfonamide-adjacent carboxylates.

Step 3: Coupling and Self-Validation Checkpoint
  • Transfer the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser (ninhydrin) test reagents.

    • If the beads are colorless/yellow: The coupling is >99% complete. Proceed to Step 4.

    • If the beads are blue: Unreacted primary amines remain. Do not proceed. Perform a double-coupling cycle using 1.5 equivalents of the amino acid and HATU for an additional 60 minutes to prevent deletion sequences.

Step 4: Orthogonal Deprotection (Boc Cleavage)
  • Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 30 minutes.

    • Causality: The TFA selectively cleaves the Boc group from the β -amine, exposing it for the next coupling step. The TIS acts as a carbocation scavenger to prevent side-reactions. Crucially, the phenylsulfonyl group is entirely inert to TFA, securely locking the pharmacophore in place.

  • Wash the resin with DCM (3x) and DMF (3x), followed by a 5% DIPEA in DMF wash to neutralize the newly formed β -amine TFA salt.

OrthogonalDeprotection A (S)-Boc-Dap(PhSO2)-OH Starting Material B HATU/DIPEA Coupling A->B Activation C Resin-Bound Peptide B->C Amide Bond D TFA Cleavage (Boc Removal) C->D Acidolysis E Free β-Amine (Elongation) D->E Deprotected F Intact PhSO2 (Pharmacophore) D->F Stable

Fig 2. Orthogonal deprotection workflow for (S)-Boc-Dap(PhSO2)-OH in solid-phase synthesis.

References

  • Chemical Properties and Procurement of Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid (CAS 342888-28-2) Source: Sigma-Aldrich / Merck KGaA
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors

    • Source: National Institutes of Health (NIH) / PubMed Central (PMC5898811)
    • URL:[Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid

    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Structure-Based Design of Novel HIV Protease Inhibitors: Sulfonamide-Containing Non-Peptidic Inhibitors

    • Source: Journal of Medicinal Chemistry, ACS Public
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol using (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

Application Note & Protocol: Solid-Phase Synthesis of Peptidomimetics Using (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Conten...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solid-Phase Synthesis of Peptidomimetics Using (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, Boc-SPPS methodology, and analytical validation for integrin antagonist development.

Scientific Rationale & Mechanistic Insights

The evolution of targeted therapeutics relies heavily on the introduction of unnatural amino acids to rigidify peptide backbones, enhance proteolytic stability, and introduce specific pharmacophores. (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (also known as Boc-Dap(PhSO2)-OH) is a highly specialized chiral synthon utilized primarily in the development of non-peptide integrin antagonists and protease-targeted therapies[1].

Unlike standard amino acids where the α -amine is used for chain elongation, this building block features a permanent phenylsulfonyl ( PhSO2​ ) modification on the α -amine and a temporary Boc-protected β -amine .

The Causality of the Phenylsulfonyl Pharmacophore

In the context of drug design, the PhSO2​ group is not a protecting group; it is a critical structural motif. For example, in the synthesis of XT199 (a potent α v β 3 integrin antagonist)[2] and SJ749 (an α 5 β 1 integrin antagonist)[3], the carboxylic acid and the PhSO2​ moiety work in tandem. The carboxylic acid interacts directly with the metal-ion-dependent adhesion site (MIDAS) of the integrin receptor, while the phenylsulfonyl group stabilizes this metal binding (often interacting with residues like Arg214)[4]. By blocking the RGD (Arg-Gly-Asp) recognition site, these peptidomimetics effectively inhibit tumor angiogenesis and cell migration[5],[6].

Integrin_Mechanism Drug XT199 Peptidomimetic MIDAS MIDAS Metal Ion (Mn2+) Drug->MIDAS PhSO2 & COOH Binding Receptor αvβ3 Integrin Receptor Angio Tumor Angiogenesis Receptor->Angio Inhibits Signaling MIDAS->Receptor Stabilizes Inactive State

Mechanism of αvβ3 integrin inhibition by phenylsulfonyl-containing peptidomimetics.

Experimental Design: The Causality of Resin Selection

Because chain elongation must occur from the β -amine, the Boc group must be removed using strong acid (50% Trifluoroacetic acid, TFA). This chemical reality dictates the entire Solid-Phase Peptide Synthesis (SPPS) strategy. Standard Fmoc-compatible resins (like Wang or 2-Chlorotrityl chloride) are highly acid-labile and would undergo premature cleavage during Boc deprotection.

Therefore, a Boc-SPPS strategy utilizing a TFA-stable resin—specifically Merrifield resin (chloromethyl polystyrene) or PAM resin —is mandatory. The final cleavage of the peptidomimetic from these resins requires anhydrous Hydrogen Fluoride (HF).

Table 1: Resin Selection Matrix for Boc-Dap(PhSO2)-OH

Resin TypeAcid StabilityCleavage ReagentSuitability for this ProtocolCausality / Rationale
Merrifield (Chloromethyl) High (Stable to 100% TFA)Anhydrous HFOptimal Withstands repeated 50% TFA Boc-deprotection steps; yields C-terminal free acid.
PAM Resin Very HighAnhydrous HFOptimal Enhanced stability over Merrifield; prevents premature loss of peptide chains.
Wang Resin Low (Cleaves at 95% TFA)95% TFAIncompatible 50% TFA used for Boc removal will prematurely cleave the ester linkage to the resin.
2-CTC Resin Very Low (Cleaves at 1% TFA)1-5% TFAIncompatible Immediate cleavage of the building block upon attempted Boc deprotection.

Step-by-Step Boc-SPPS Protocol

The following protocol outlines the synthesis of a β -elongated peptidomimetic (such as the XT199 precursor) utilizing Merrifield resin. This is a self-validating system: each deprotection and coupling step is verified via colorimetric assays before proceeding.

SPPS_Workflow A Merrifield Resin (Chloromethyl PS) B Resin Loading (Cesium Salt Method) A->B Boc-Dap(PhSO2)-OH C Boc Deprotection (50% TFA/DCM) B->C Wash D Coupling (HATU/DIPEA) C->D Free β-amine E HF Cleavage (Anhydrous HF) D->E Elongation

Workflow for Boc-SPPS using (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid.

Phase 1: Resin Loading (Cesium Salt Method)

Rationale: Direct nucleophilic displacement of the chloride on Merrifield resin by the carboxylic acid requires a highly reactive carboxylate salt. The Cesium salt provides optimal solubility and nucleophilicity in DMF.

  • Dissolve 1.2 equivalents of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid in ethanol/water (7:3).

  • Titrate to pH 7.0 using 20% aqueous Cesium Carbonate ( Cs2​CO3​ ). Lyophilize to obtain the dry cesium salt.

  • Swell Merrifield resin (1.0 eq, typically 0.5-1.0 mmol/g loading) in anhydrous DMF for 30 minutes.

  • Add the dry cesium salt to the resin suspension. Heat the reaction gently to 50°C and agitate for 12-24 hours.

  • Wash the resin extensively with DMF, MeOH , water, and finally DCM. Dry under vacuum.

Phase 2: Boc Deprotection & Validation

Rationale: The Boc group must be completely removed to expose the β -primary amine for the next coupling. Incomplete deprotection leads to deletion sequences.

  • Treat the loaded resin with 50% TFA in DCM (v/v) containing 1% triisopropylsilane (TIPS) as a scavenger for 1 minute. Drain.

  • Repeat the TFA treatment for exactly 20 minutes.

  • Wash the resin with DCM (3x), followed by neutralization with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (3x 2 mins).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a ninhydrin (Kaiser) test. A deep blue color confirms the successful exposure of the free β -primary amine.

Phase 3: β -Amine Coupling

Rationale: β -amines can exhibit distinct steric and electronic properties compared to standard α -amines. We utilize HATU, a highly efficient uronium-based coupling reagent, to drive the reaction to completion.

  • Dissolve the next building block (e.g., the isoxazole derivative for XT199) (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

  • Add DIPEA (6.0 eq) to the solution to activate the ester. Stir for 1 minute.

  • Add the activated mixture to the resin and agitate for 60-90 minutes at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Self-Validation: Perform a Kaiser test. The beads must remain colorless/yellow, indicating complete capping of the β -amine. If blue, repeat the coupling step.

Phase 4: Final Cleavage (Anhydrous HF)

Rationale: Cleavage of the strong ester bond to the Merrifield resin requires specialized, highly acidic conditions.

  • Transfer the dried resin to a Teflon HF cleavage apparatus.

  • Add anisole (10% v/v) as a carbocation scavenger to prevent alkylation of the phenylsulfonyl ring.

  • Condense anhydrous HF into the reaction vessel at -20°C, then allow it to stir at 0°C for 45-60 minutes.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the final free-acid peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Table 2: Quantitative Parameters for the SPPS Cycle

StepReagentsEquivalentsTimeTemperature
Resin Swelling DMF or DCMN/A30 minAmbient
Deprotection 50% TFA / 49% DCM / 1% TIPSN/A1 min + 20 minAmbient
Neutralization 5% DIPEA in DCMN/A3 x 2 minAmbient
Coupling Next Synthon / HATU / DIPEA3.0 / 2.9 / 6.060 - 90 minAmbient
Cleavage Anhydrous HF / Anisole90% / 10% (v/v)60 min0°C

Analytical Validation

To ensure the trustworthiness of the synthesized peptidomimetic, the crude product must be subjected to:

  • RP-HPLC: Utilize a C18 column with a water/acetonitrile gradient (containing 0.1% TFA). The phenylsulfonyl group imparts significant hydrophobicity, often requiring a higher organic concentration for elution.

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Verify the exact mass. The presence of the PhSO2​ group provides a distinct isotopic pattern and fragmentation profile, often yielding a characteristic loss of the phenylsulfonyl moiety under high collision energy.

References

  • chemicalroot.com. "(S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2". Chemical Root.
  • Mousa, S. A., et al. "αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model". Frontiers in Pharmacology (2020).
  • Yalcin, M., et al. "Triazole Modified Tetraiodothyroacetic Acid Conjugated to Polyethylene Glycol: High Affinity Thyrointegrin αvβ3 Antagonist with Potent Anticancer Activities in Glioblastoma Multiforme". Bioconjugate Chemistry, ACS Publications (2019).
  • Cue, D., et al. "A nonpetide integrin antagonist can inhibit epithelial cell ingestion of Streptococcus pyogenes by blocking formation of integrin α5β1-fibronectin-M1 protein complexes". Proceedings of the National Academy of Sciences, PMC (2000).
  • Rajabi, M., et al. "Design, synthesis, and biological evaluation of bifunctional thyrointegrin inhibitors: new anti-angiogenesis analogs". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2011).
  • US Patent US20090041767A1. "Pharmaceutical combinations". Google Patents.

Sources

Application

Application Notes and Protocols for (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid in Drug Discovery

Introduction: A Scaffold for Precision in Peptidomimetic Design (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a non-natural, chiral amino acid derivative that serves as a critical building block in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold for Precision in Peptidomimetic Design

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a non-natural, chiral amino acid derivative that serves as a critical building block in modern medicinal chemistry.[1][2] Its unique trifunctional structure—comprising an acid-labile N-Boc protecting group, a stable N-phenylsulfonyl group, and a carboxylic acid—offers synthetic chemists precise control over the assembly of complex peptides and peptidomimetics. This guide provides an in-depth overview of its applications, particularly in the development of protease inhibitors, and details field-proven protocols for its use in synthesis.

The strategic placement of the phenylsulfonyl group on the α-amine imparts crucial characteristics to the resulting molecule. The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents and is particularly prevalent in protease inhibitors.[2] It can act as a transition-state mimic, engaging in key hydrogen bonding interactions within the active site of enzymes like HIV protease and matrix metalloproteases (MMPs).[2] The Boc (tert-butoxycarbonyl) group on the β-amino group provides orthogonal protection, allowing for selective deprotection and chain elongation under standard solid-phase or solution-phase peptide synthesis conditions.[1]

This combination makes (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid an invaluable synthon for constructing peptidomimetic scaffolds with enhanced metabolic stability and bioavailability compared to their natural peptide counterparts.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

Compound Data Summary
PropertyValueSource
IUPAC Name (2S)-2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[2]
Synonyms Boc-Dap(PhS)-OH, N-Boc-N'-phenylsulfonyl-L-diaminopropionic acid[1][2]
CAS Number 342888-28-2[1][2]
Molecular Formula C₁₄H₂₀N₂O₆S[1][2]
Molecular Weight 344.38 g/mol [1][2]
Appearance Typically a white to off-white solidInferred from related compounds
Purity ≥98% (by HPLC) is recommended for synthesisInferred from supplier data
Solubility Generally soluble in polar organic solvents like DMF, DCM, and alcohols.Inferred from related compounds
Storage Store at 2-8°C, protected from moisture and light. The compound is hygroscopic.[1]
Safety and Handling

As a fine chemical, (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Applications in Drug Discovery

The primary utility of this reagent is as a specialized building block for introducing a sulfonamide-containing diaminopropionic acid residue into a peptide or small molecule scaffold.

Peptidomimetic Protease Inhibitors

Proteases are a major class of drug targets, implicated in diseases ranging from viral infections (e.g., HIV, Hepatitis C) to cancer and inflammatory disorders. The sulfonamide group is a key feature in many successful protease inhibitors as it can mimic the tetrahedral transition state of peptide bond hydrolysis.

The workflow for incorporating our compound of interest into a potential inhibitor involves its strategic placement within a sequence designed to bind to the protease active site. The phenyl group can engage in hydrophobic interactions, while the sulfonamide provides hydrogen bond donors and acceptors.

Protease_Inhibitor_Concept cluster_0 Building Block cluster_1 Synthesis & Elongation cluster_2 Target-Oriented Molecule cluster_3 Biological Target BuildingBlock (S)-Boc-3-amino-2- (phenylsulfonylamino)-propionic acid SPPS Solid-Phase Peptide Synthesis (SPPS) BuildingBlock->SPPS Incorporation Inhibitor Peptidomimetic Protease Inhibitor SPPS->Inhibitor Cleavage & Purification Protease Protease Active Site (e.g., HIV Protease, MMPs) Inhibitor->Protease Binding & Inhibition

Conceptual workflow for protease inhibitor development.
Scaffolds for Modulating Protein-Protein Interactions (PPIs)

The defined stereochemistry and conformational rigidity imparted by the N-sulfonyl group make this building block suitable for designing scaffolds that mimic secondary structures of proteins, such as β-turns. These structures are often critical for mediating PPIs, which are attractive but challenging drug targets.

Experimental Methodologies and Protocols

The following protocols are designed to be self-validating and provide a robust starting point for researchers. It is assumed that standard solid-phase peptide synthesis (SPPS) equipment and techniques are being utilized.

Protocol 1: N-Terminal Boc Group Deprotection

This procedure details the selective removal of the temporary Boc protecting group from the β-amino group of the resin-bound (S)-3-amino-2-(phenylsulfonylamino)-propionic acid residue, preparing it for the coupling of the next amino acid.

Causality: Trifluoroacetic acid (TFA) is used because it is a moderately strong acid that cleaves the acid-labile Boc group efficiently without affecting the more stable phenylsulfonyl group or standard benzyl-based side-chain protecting groups. Dichloromethane (DCM) is the solvent of choice due to its ability to swell the polystyrene resin and its volatility. A neutralization step with a hindered base like diisopropylethylamine (DIEA) is critical to convert the resulting ammonium salt into a free amine, which is necessary for the subsequent nucleophilic attack during the coupling reaction.

Materials:

  • Peptide-resin with N-terminal (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA), also known as Hünig's base

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel. Drain the DCM.

  • Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate or bubble with nitrogen for 2-3 minutes. Drain the solution.

    • Add a fresh portion of the TFA/DCM solution.

    • Agitate for 20-30 minutes at room temperature.

    • Drain the TFA solution.

  • Washing: Wash the resin thoroughly to remove residual TFA and the cleaved tert-butyl cation.

    • 3x with DCM

    • 2x with DMF

  • Neutralization:

    • Wash the resin with a solution of 5-10% DIEA in DMF (v/v) for 2 minutes. Repeat this step.

    • This step is crucial to deprotonate the trifluoroacetate salt of the amine.

  • Final Washing: Wash the resin thoroughly to remove excess DIEA.

    • 5x with DMF

    • 3x with DCM

The resin is now ready for the next coupling step.

Boc_Deprotection_Workflow Resin_Start Peptide-Resin (N-Terminal Boc) Swell Swell Resin in DCM Resin_Start->Swell Deprotect Treat with 25-50% TFA in DCM (20-30 min) Swell->Deprotect Wash_TFA Wash with DCM & DMF Deprotect->Wash_TFA Neutralize Treat with 5-10% DIEA in DMF Wash_TFA->Neutralize Wash_DIEA Wash with DMF & DCM Neutralize->Wash_DIEA Resin_End Peptide-Resin (Free β-Amine) Wash_DIEA->Resin_End

Workflow for Boc deprotection in SPPS.
Protocol 2: Peptide Coupling Reaction

This protocol describes the coupling of the carboxylic acid of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid to a resin-bound free amine. The N-sulfonylated α-amino group can introduce steric hindrance, potentially slowing the reaction rate. Therefore, a potent coupling reagent is recommended.

Causality: Carbodiimide reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are a classic choice. HOBt forms an active ester intermediate, which reduces the risk of racemization and improves coupling efficiency. Alternatively, uronium/aminium-based reagents like HBTU or HATU are highly efficient and rapid, making them suitable for potentially difficult couplings. The use of a non-nucleophilic base (DIEA) is required to facilitate the formation of the carboxylate anion for activation.

Materials:

  • (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

  • Resin with a free N-terminal amine

  • Coupling Reagent: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a DIC/HOBt solution.

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (Using HBTU):

  • Resin Preparation: Ensure the resin from the previous deprotection step is washed and swollen in DMF.

  • Activation Solution Preparation:

    • In a separate vial, dissolve (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-5 equivalents) to the activation vial.

    • Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete (ninhydrin test is negative/colorless), drain the reaction mixture and wash the resin thoroughly.

    • 3x with DMF

    • 3x with DCM

The resin now bears the newly coupled residue, ready for the next cycle of deprotection and coupling.

Field Insight: For sterically hindered couplings, extending the reaction time, performing a "double coupling" (repeating the procedure with fresh reagents), or slightly increasing the temperature (e.g., to 40°C) can improve yields. The choice of coupling reagent is critical; HATU is often more effective than HBTU for difficult couplings.

Conclusion and Future Outlook

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a highly valuable and versatile building block for drug discovery. Its pre-installed sulfonamide pharmacophore and orthogonal protecting group strategy provide a direct route to novel peptidomimetics with therapeutic potential. The protocols detailed herein offer a reliable framework for the successful incorporation of this synthon into complex molecular architectures. As the focus of drug discovery continues to shift towards challenging targets like proteases and protein-protein interfaces, the demand for such specialized chemical tools is expected to grow, further cementing the role of this compound in the development of next-generation therapeutics.

References

  • (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2. Chemsrc.com. Available at: [Link]

Sources

Method

Application Notes: Stereoselective Synthesis of Unnatural α-Amino Acids Using a Chiral Diaminopropionic Acid Synthon

Abstract Unnatural amino acids (UAAs) are indispensable structural motifs in modern medicinal chemistry, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[][2] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Unnatural amino acids (UAAs) are indispensable structural motifs in modern medicinal chemistry, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[][2] This guide provides a detailed technical overview and step-by-step protocols for the asymmetric synthesis of β-substituted α-amino acids utilizing (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid . This readily available chiral building block serves as a versatile synthon, enabling the stereocontrolled introduction of diverse side chains at the α-position through enolate alkylation. We will explore the underlying chemical principles, provide validated experimental procedures for alkylation and subsequent deprotection, and discuss methods for product characterization.

Introduction: The Strategic Value of the Synthon

The synthesis of enantiopure α-amino acids is a cornerstone of pharmaceutical and chemical biology research.[3][4] While numerous methods exist, the use of chiral glycine equivalents offers a powerful strategy for constructing a wide array of UAAs from a common precursor.[5][6]

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (Figure 1) is a derivative of L-α,β-diaminopropionic acid, strategically equipped with two orthogonal protecting groups:

  • Boc (tert-butyloxycarbonyl) group: Protects the β-amino group and is labile under acidic conditions.[7][8]

  • Phenylsulfonyl (benzenesulfonyl) group: Protects the α-amino group. This group serves a dual purpose: it is robust under various reaction conditions and its electron-withdrawing nature acidifies the α-proton, facilitating its removal to form a nucleophilic enolate.[9]

The inherent (S)-stereochemistry of the starting material acts as the chiral director for the key C-C bond-forming step, making it an excellent tool for asymmetric synthesis.

Figure 1: Structure of the Chiral Synthon

  • IUPAC Name: (2S)-3-[(tert-butoxycarbonyl)amino]-2-(phenylsulfonamido)propanoic acid

  • CAS Number: 342888-28-2

  • Molecular Formula: C₁₄H₂₀N₂O₆S

Core Synthetic Strategy: A Three-Stage Workflow

The synthesis of the target unnatural amino acid proceeds through a logical three-stage sequence: Alkylation , Saponification , and Deprotection . This workflow is designed to first build the carbon skeleton with high stereocontrol and then efficiently remove the protecting groups to reveal the final product.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Final Product Start (S)-Boc-3-amino-2-(phenylsulfonylamino) -propionic acid methyl ester Alkylation Stereoselective Alkylation (LDA, -78 °C, R-X) Start->Alkylation 1 Saponification Ester Hydrolysis (LiOH) Alkylation->Saponification 2 Boc_Deprotection Boc Removal (TFA/DCM) Saponification->Boc_Deprotection 3 PhSO2_Deprotection Phenylsulfonyl Removal (Mg/MeOH) Boc_Deprotection->PhSO2_Deprotection 4 End Target Unnatural α-Amino Acid PhSO2_Deprotection->End 5

Caption: Overall workflow for UAA synthesis.

Mechanistic Rationale

The success of this synthesis hinges on the stereoselective alkylation of a chiral enolate.

  • Esterification: The synthesis begins with the methyl ester of the starting material. This is a critical prerequisite because the free carboxylic acid proton would be abstracted by the strong base intended for α-carbon deprotonation, preventing enolate formation.

  • Enolate Formation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used at low temperature (-78 °C). The base selectively abstracts the most acidic proton, which is at the α-carbon, to form a lithium enolate. The low temperature is crucial to ensure kinetic control, preventing side reactions and potential epimerization.

  • Stereoselective Alkylation: The pre-existing stereocenter and the bulky protecting groups create a sterically biased environment. The incoming electrophile (R-X) will preferentially approach from the less hindered face of the planar enolate, leading to the formation of a new stereocenter with a predictable configuration.[10][11]

  • Orthogonal Deprotection: The sequential removal of the protecting groups is achieved by exploiting their different chemical labilities. The ester is first hydrolyzed under basic conditions (saponification). The Boc group is then removed with a strong acid like trifluoroacetic acid (TFA).[12][13] Finally, the robust phenylsulfonyl group is cleaved under reductive conditions.[14][15]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Handle strong bases (LDA), strong acids (TFA), and anhydrous solvents with extreme care.

Protocol 1: Methyl Esterification of Starting Material

Causality: This step protects the carboxylic acid to enable the subsequent base-mediated enolate formation at the α-carbon.

  • Setup: To a solution of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (1.0 eq) in methanol (MeOH, 0.1 M), cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Incubation: Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Protocol 2: Stereoselective α-Alkylation

Causality: This is the key bond-forming step where the new side chain is introduced with high stereocontrol. Anhydrous conditions are critical to prevent quenching of the LDA and the enolate.

  • LDA Preparation (if not commercially available): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M). Cool to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under inert atmosphere, dissolve the methyl ester from Protocol 1 (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the ester solution and stir for 1 hour at -78 °C.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, allyl iodide, 1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Quenching & Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Electrophile (R-X)Product Side Chain (R)Expected Diastereoselectivity
Methyl Iodide-CH₃>95:5
Benzyl Bromide-CH₂Ph>97:3
Allyl Bromide-CH₂CH=CH₂>95:5
Isopropyl Iodide-CH(CH₃)₂>90:10
Note: Diastereoselectivity values are representative and based on analogous systems in the literature. Actual results may vary.
Protocol 3: Sequential Deprotection

Causality: A three-step sequence to cleanly remove all protecting groups without compromising the newly formed stereocenter.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the purified, alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4-8 hours.

  • Acidify the mixture to pH ~3 with 1 M HCl. Extract with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

Step B: Boc Group Removal

  • Dissolve the product from Step A (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA) to make a 25-50% v/v solution (e.g., add equal volume of TFA to the DCM solution).[12][16]

  • Stir at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The product is the TFA salt of the phenylsulfonyl-protected diamine.

Step C: Phenylsulfonyl Group Removal

  • Setup: In a flame-dried flask under an inert atmosphere, add magnesium (Mg) turnings (10 eq).

  • Reaction: Add a solution of the product from Step B (1.0 eq) in anhydrous methanol (0.1 M).

  • Incubation: Heat the mixture to reflux and sonicate (if available) for 2-4 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove magnesium salts.

  • Purification: Concentrate the filtrate. The crude amino acid can be purified by ion-exchange chromatography or by crystallization to yield the final, unprotected unnatural amino acid.

Characterization and Validation

Confirming the structure and stereochemical purity of the final product is a self-validating step crucial for trustworthiness.

  • ¹H and ¹³C NMR: To confirm the covalent structure and successful removal of protecting groups (disappearance of Boc and phenyl signals).

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final UAA.

  • Chiral HPLC/SFC: To determine the enantiomeric or diastereomeric purity of the final product. This is essential to validate the stereoselectivity of the alkylation step.

G cluster_0 Reaction Mechanism cluster_1 Deprotection Ester Starting Ester α-proton Enolate Chiral Enolate Planar, Nucleophilic Ester->Enolate + LDA -78 °C Alkylated Alkylated Product New Stereocenter Enolate->Alkylated + R-X Protected Fully Protected Ester, Boc, PhSO₂ Final { Final UAA | Free Amines, Acid} Protected->Final 3 Steps: 1. LiOH 2. TFA 3. Mg/MeOH

Caption: Key mechanistic steps of the synthesis.

References

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. Retrieved from [Link]

  • ACS Green Chemistry Institute. Acids for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Badorrek, J. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S. Patent No. 8,263,808B2. Google Patents.
  • Nanda, S. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. NPTEL. Retrieved from [Link]

  • Bull, S. D., et al. (2001). A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected a-amino acids. Chemical Communications. Retrieved from [Link]

  • Badorrek, J. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. European Patent No. EP2035465A2. Google Patents.
  • Nanda, S. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. NPTEL. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of β-Amino Acid Derivatives from α-Amino Acids. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Request PDF. Retrieved from [Link]

  • Castle, S. L., et al. (2005). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Calgary. Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Dellaria, J. F., Jr., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2021). Organocatalytic atroposelective N-alkylation: divergent synthesis of axially chiral sulfonamides and biaryl amino phenols. Organic Chemistry Frontiers. Retrieved from [Link]

  • Myers, A. G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2017). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, R. K., & Renata, H. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Motivation and design of stereoselective synthesis of α‐alkylated amino acid derivatives. Retrieved from [Link]

  • Sibi, M. P., et al. (2021). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. Retrieved from [Link]

  • Skar-Gislinge, N., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. Retrieved from [Link]

  • Gasser, C., & Carreira, E. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. Retrieved from [Link]

  • Deiters, A. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Accounts of Chemical Research. Retrieved from [Link]

  • Grela, K., et al. (2014). Amino acids as chiral anionic ligands for ruthenium based asymmetric olefin metathesis. Chemical Communications. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid Derivatives for Advanced Bioconjugation

Introduction: A Novel Bifunctional Building Block for Bioconjugation In the landscape of modern drug development and chemical biology, the precise and stable linkage of biomolecules to other moieties—a process known as b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Bifunctional Building Block for Bioconjugation

In the landscape of modern drug development and chemical biology, the precise and stable linkage of biomolecules to other moieties—a process known as bioconjugation—is paramount.[1][2] This field has spurred the development of innovative therapeutic strategies, most notably antibody-drug conjugates (ADCs), which combine the targeting specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[2] The efficacy and safety of such conjugates are critically dependent on the linker connecting the two components. An ideal linker should be stable in circulation yet susceptible to cleavage under specific conditions within the target cell.[3][4]

This document provides a detailed technical guide on the application of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid and its derivatives as versatile building blocks for constructing novel linker systems in bioconjugation. This non-natural amino acid derivative offers a unique trifunctional scaffold: a Boc-protected amine for standard peptide synthesis, a carboxylic acid for amide bond formation, and a phenylsulfonyl-protected amine that can potentially serve as a cleavable linkage point.[5] We will explore the incorporation of this building block into peptide chains and its subsequent conjugation to biomolecules, with a focus on the underlying chemical principles and practical experimental protocols.

Core Principles and Strategic Considerations

The use of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid in bioconjugation is predicated on the principles of solid-phase peptide synthesis (SPPS) and the chemical properties of the sulfonamide bond.

  • Boc/Bzl Protection Strategy: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[6][7] This strategy typically involves the use of trifluoroacetic acid (TFA) for deprotection, while side-chain protecting groups are often benzyl-based and require stronger acids like hydrofluoric acid (HF) for removal.[8] This differential acid lability allows for the stepwise assembly of a peptide chain.

  • The Phenylsulfonyl Group as a Potential Linker: The phenylsulfonyl group is a robust protecting group for amines, known for its high stability under a wide range of chemical conditions, including the acidic and basic treatments common in peptide synthesis.[8] This stability is a double-edged sword: while it ensures linker integrity during synthesis and in circulation, it also presents a significant challenge for controlled cleavage at the target site. The cleavage of the N-S bond in sulfonamides typically requires harsh conditions, such as strong acids or reducing agents, which may not be compatible with sensitive biomolecules like antibodies.[8] This guide will address these challenges and propose potential strategies for cleavage.

Below is a workflow diagram illustrating the overall strategy for utilizing (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid derivatives in bioconjugation.

Caption: Overall workflow for bioconjugation using the specialized amino acid.

Experimental Protocols

Protocol 1: Incorporation of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid into a Peptide Linker via SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide linker incorporating the title compound.

Materials:

  • Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB

  • (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Anisole (scavenger)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in the synthesis vessel.

  • Attachment of the First Amino Acid:

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Add the Boc-amino acid cesium salt (4 equivalents relative to resin loading) in DMF to the resin.

    • Heat the mixture at 50°C for 12-24 hours with shaking.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid:

    • Dissolve (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the desired peptide linker sequence.

  • Final Boc Deprotection: Perform a final deprotection as described in step 3.

  • Cleavage from Resin and Side-Chain Deprotection (HF Cleavage):

    • CAUTION: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel with appropriate personal protective equipment.

    • Dry the peptide-resin under high vacuum.

    • Place the resin in the HF apparatus and add anisole as a scavenger.

    • Cool the apparatus to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by vacuum.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Collect the crude peptide by filtration and dry under vacuum.

  • Purification: Purify the crude peptide linker by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide linker by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of the Peptide Linker to a Monoclonal Antibody

This protocol describes the conjugation of the purified peptide linker to a monoclonal antibody (mAb) via carbodiimide chemistry, targeting lysine residues.

Materials:

  • Purified peptide linker with a free carboxylic acid

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Activation of the Peptide Linker:

    • Dissolve the peptide linker in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add a 10-fold molar excess of EDC and NHS to the peptide linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., borate buffer).

    • Add the activated peptide linker solution to the mAb solution at a desired molar ratio (e.g., 10:1 linker to mAb).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Antibody-Peptide Conjugate:

    • Purify the conjugate from excess linker and reagents using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect the fractions corresponding to the high molecular weight conjugate.

  • Characterization of the Conjugate:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC-HPLC.

    • Confirm the integrity of the conjugate by SDS-PAGE.

The conjugation process is visualized in the following diagram.

Conjugation_Process cluster_activation Activation cluster_conjugation Conjugation Peptide Peptide Linker (-COOH) ActivatedPeptide Activated Peptide Linker (-NHS Ester) Peptide->ActivatedPeptide EDC, NHS Conjugate Antibody-Peptide Conjugate ActivatedPeptide->Conjugate Antibody Antibody (-NH2 on Lysine) Antibody->Conjugate

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid synthesis

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when preparing (S)-Boc-3-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when preparing (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS No. 342888-28-2).

This compound is a critical chiral building block utilized in the development of protease inhibitors and complex peptidomimetics 1. The standard synthetic route involves the N-sulfonylation of the α -amine of (S)-3-(Boc-amino)-2-aminopropionic acid (H-Dap(Boc)-OH) using benzenesulfonyl chloride (PhSO 2​ Cl). While seemingly straightforward, researchers frequently report low yields due to competing side reactions and workup degradation.

Part 1: Diagnostic Hub - Mechanistic Root Causes of Low Yield

To troubleshoot effectively, we must first understand the chemical causality behind the failures. The synthesis relies on Schotten-Baumann conditions —a biphasic aqueous/organic basic system designed to drive the equilibrium forward while managing the solubility of the zwitterionic starting material 2.

Yield losses typically stem from three mechanistic failures:

  • Reagent Hydrolysis (The pH/Temperature Trap): Benzenesulfonyl chloride is highly electrophilic. If the aqueous pH exceeds 11 or the temperature rises above 10 °C, hydroxide ions outcompete the α -amine, rapidly hydrolyzing the reagent into unreactive benzenesulfonic acid 3.

  • Bis-sulfonylation (Over-reaction): The target product is a secondary sulfonamide. The N-H proton of this newly formed sulfonamide is acidic (pKa ~10). In strongly basic conditions, it deprotonates to form a sulfonamide anion, which can attack a second equivalent of PhSO 2​ Cl to form an unwanted bis-sulfonamide byproduct.

  • Acid-Catalyzed Boc Cleavage (Workup Degradation): To isolate the final carboxylic acid from the aqueous phase, the mixture must be acidified. The tert-butoxycarbonyl (Boc) group on the β -amine is highly sensitive to strong acids. Using concentrated HCl drops the localized pH below 1, cleaving the Boc group and trapping the resulting highly polar zwitterion in the aqueous waste.

Pathway SM H-Dap(Boc)-OH (Starting Material) Reaction Schotten-Baumann Biphasic System pH 9.5 - 10.0 SM->Reaction Reagent PhSO2Cl (Electrophile) Reagent->Reaction Hydrolysis PhSO3H (Hydrolysis Waste) Reaction->Hydrolysis If pH > 11 or Temp > 10°C BisSulf Bis-sulfonamide (Over-reaction) Reaction->BisSulf Excess PhSO2Cl or High pH Intermediate Target Sodium Salt (Aqueous Phase) Reaction->Intermediate Optimal Conditions Workup Acidification & Extraction (Mild Acid, pH 2.5) Intermediate->Workup BocCleavage Boc-Deprotected Product (Lost in Aqueous) Workup->BocCleavage Strong Acid (HCl) pH < 1 Product (S)-Boc-3-amino-2- (phenylsulfonylamino)- propionic acid Workup->Product KHSO4 / Citric Acid Immediate Extraction

Fig 1. Mechanistic workflow and failure points in the synthesis of the target sulfonamide.

Part 2: Self-Validating Protocol

To guarantee high yields (>85%), the protocol must be a self-validating system where pH and temperature act as built-in quality control checkpoints 4.

Step 1: Zwitterion Solubilization & Buffering

  • Suspend H-Dap(Boc)-OH (1.0 eq, 10 mmol) in a 1:1 mixture of DI Water (20 mL) and THF (20 mL).

  • Add 1M NaOH (1.05 eq, 10.5 mL) to deprotonate the carboxylic acid, followed by solid Na 2​ CO 3​ (1.5 eq, 15 mmol).

  • Causality: The NaOH ensures the zwitterion fully dissolves into the aqueous phase. The Na 2​ CO 3​ creates a buffered environment (pH ~9.5–10.0). This specific pH is basic enough to keep the α -amine nucleophilic, but mild enough to prevent the deprotonation of the resulting sulfonamide, directly suppressing bis-sulfonylation.

Step 2: Electrophile Addition

  • Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Dissolve benzenesulfonyl chloride (1.1 eq, 11 mmol) in THF (5 mL) and add it dropwise over 15 minutes under vigorous stirring.

  • Causality: Dropwise addition prevents localized spikes in electrophile concentration. The low temperature strictly suppresses the competing hydrolysis of PhSO 2​ Cl into benzenesulfonic acid.

Step 3: Reaction Maturation

  • Stir at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

  • Validation Check: Spot the aqueous layer on TLC (eluent: EtOAc/MeOH 9:1 with 1% AcOH). The ninhydrin-active starting material spot should be completely consumed.

Step 4: Controlled Acidification & Trapping (Critical Step)

  • Cool the reaction mixture back to 0 °C. Add Ethyl Acetate (EtOAc, 40 mL) to the flask before acidification.

  • Slowly add 1M KHSO 4​ (or 10% aqueous Citric Acid) dropwise until the aqueous phase reaches pH 2.5–3.0.

  • Causality: Never use concentrated HCl. A mild acid like KHSO 4​ ensures the pH drops gently, protecting the acid-sensitive Boc group. Having EtOAc present during acidification ensures that the moment the product is protonated (becoming lipophilic), it is immediately extracted into the organic layer, shielding it from the acidic aqueous environment.

Step 5: Isolation

  • Separate the layers. Extract the aqueous phase once more with EtOAc (20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the product as a white solid/foam.

Part 3: Quantitative Troubleshooting Matrix

Use this data matrix to diagnose specific experimental failures based on your analytical readouts.

Observed IssueAnalytical IndicatorMechanistic CauseCorrective Action
Low Conversion High SM recovery; LC-MS shows abundant [M+H]⁺ = 205PhSO 2​ Cl hydrolyzed before reacting due to high temp or high pH.Ensure reaction is kept at 0–5 °C during addition. Verify pH does not exceed 10.5.
Over-reaction LC-MS shows major peak at [M+H]⁺ = 485.1 (+140 Da)Bis-sulfonylation at the α -amine.Reduce PhSO 2​ Cl to 1.05 eq. Switch base from NaOH to a milder Na 2​ CO 3​ /NaHCO 3​ buffer.
Product Loss Aqueous layer is highly UV active; zero yield in organic phase.Boc group cleaved during workup; product remains in water as a zwitterion.Stop using HCl for workup. Use 1M KHSO 4​ and extract immediately into EtOAc at 0 °C.
Oiling Out Product isolates as a sticky, unmanageable oil.Entrapped THF or residual benzenesulfonic acid.Wash organic layer thoroughly with water before brine. Triturate the final oil with cold Hexanes/Diisopropyl ether.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform this sulfonylation in anhydrous conditions (e.g., DCM with DIPEA) to avoid hydrolysis entirely? A: You can, but it requires an extra step. H-Dap(Boc)-OH has exceptionally poor solubility in pure DCM. To use anhydrous conditions, you must first treat the amino acid with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) in DCM for 1 hour to transiently protect the carboxylic acid and solubilize the molecule. Only then can you add DIPEA and PhSO 2​ Cl. For most labs, the biphasic Schotten-Baumann protocol is faster and more atom-economical.

Q: My isolated product has a strong, unpleasant odor. What is the contaminant? A: This is unreacted benzenesulfonyl chloride or its degradation products. If you used an excess of PhSO 2​ Cl (>1.2 eq), it may not fully hydrolyze during the reaction timeframe. To fix this, stir the basic aqueous mixture with a small amount of ethanolamine or ammonium hydroxide for 15 minutes prior to acidification. This will scavenge the excess PhSO 2​ Cl into a highly water-soluble sulfonamide that washes away in the aqueous waste.

Q: Why do we use a THF/Water mixture instead of just Water? A: While the sodium salt of the starting material is water-soluble, benzenesulfonyl chloride is completely insoluble in water. Without an organic co-solvent like THF or Dioxane, the electrophile forms large droplets, drastically reducing the interfacial surface area for the reaction. THF homogenizes the system enough to allow efficient mass transfer while still maintaining the biphasic protective properties of the Schotten-Baumann reaction.

References

  • ChemicalRoot. (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Google Patents. US7579487B2 - Process for making N-sulfonated-amino acid derivatives.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a highly specialized, non-natural chiral building block frequently utilized in the development of peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a highly specialized, non-natural chiral building block frequently utilized in the development of peptidomimetics and protease inhibitors[1]. However, incorporating this residue into a growing peptide chain often presents severe synthetic bottlenecks.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic barriers associated with this specific molecule. The following sections provide field-proven, self-validating protocols to ensure high-yield amidation while preserving stereochemical integrity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does this specific amino acid consistently fail to couple using standard EDC/HOBt or DIC/HOBt protocols? A1: The failure is primarily kinetic, driven by extreme steric hindrance. The alpha-position of this molecule is substituted with a bulky phenylsulfonylamino group. This massive steric shield restricts the conformational accessibility of the adjacent carboxyl carbon. When activated as a standard OBt (benzotriazole) ester, the incoming nucleophile (amine) cannot easily achieve the required Bürgi-Dunitz trajectory for attack. The combined steric hindrance of the rigid sulfonamide group and the incoming amine drastically slows down the reaction, often leading to incomplete couplings[2].

Q2: What is the most effective coupling reagent to overcome this specific steric barrier? A2: For highly hindered substrates, uronium-type reagents based on the Oxyma leaving group—specifically COMU —outperform traditional reagents like HATU. COMU features a morpholino carbon skeleton that enhances solubility and reactivity. Its active ester intermediate is highly reactive and functions efficiently even with a single equivalent of base, which minimizes base-catalyzed side reactions[3][4]. Alternatively, the DIC/Oxyma Pure system is highly recommended, especially if elevated temperatures are employed, as it maintains stereochemical integrity better than HOBt[5].

Q3: How does the choice of base impact the coupling yield and epimerization? A3: In sterically hindered couplings, the reaction is inherently slow. Prolonged exposure of the activated ester to strong, unhindered bases increases the risk of direct enolization (epimerization at the alpha-carbon). While DIEA (N,N-Diisopropylethylamine) is standard, substituting it with TMP (2,4,6-trimethylpyridine / collidine) is highly beneficial. TMP is basic enough to facilitate the coupling, but its own steric bulk prevents it from abstracting the alpha-proton, thereby preserving the (S)-stereocenter during the extended reaction times required for this molecule.

Q4: Can I use microwave heating to force the coupling? A4: Yes, thermal energy is one of the best ways to overcome the activation energy barrier of hindered couplings. Microwave-assisted peptide synthesis (MAPS) at 75 °C using the DIC/Oxyma Pure system is highly effective[5][6]. However, because the molecule contains a Boc-protected beta-amine, prolonged heating above 75 °C in slightly acidic or highly polar media can risk premature Boc cleavage. Keep microwave coupling times short (e.g., 5–6 minutes). Safety Note: Be aware that DIC and Oxyma can generate trace HCN at room temperature over long periods; however, under standard rapid MAPS protocols, this risk is mitigated. Proper ventilation is always required[7].

Part 2: Quantitative Data Presentation

To guide your experimental design, the following table summarizes the expected performance of various coupling systems when applied to (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid.

Coupling SystemBaseTemp (°C)Time (min)Est. Conversion Yield (%)Epimerization Risk
DIC / HOBtDIEA25120< 30%Low
HATU / HOAtDIEA2512050 - 60%Moderate
COMU TMP 25 60 - 90 > 85% Very Low
DIC / Oxyma Pure None 75 (MW) 6 > 95% Low

Part 3: Step-by-Step Experimental Protocols

Protocol A: Ambient Temperature Coupling using COMU and TMP

Best for heat-sensitive sequences or laboratories without microwave synthesizers.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in anhydrous DMF for 20 minutes. Drain.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid and 3.0 equivalents of COMU in anhydrous DMF (minimal volume to achieve 0.2 M concentration).

  • Base Addition: Add 6.0 equivalents of TMP (collidine) to the vial. Self-Validation Check: The solution will undergo a distinct color change (usually yellowish/orange), confirming the formation of the active Oxyma ester. Let sit for exactly 2 minutes.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 60 to 90 minutes.

  • Monitoring: Drain and wash the resin (3x DMF, 3x DCM). Perform a Kaiser test. If the beads remain slightly blue (indicating unreacted amines due to steric hindrance), repeat steps 2-4 for a double coupling before proceeding to Fmoc deprotection.

Protocol B: Microwave-Assisted Coupling using DIC and Oxyma Pure

Best for maximizing yield and overcoming extreme steric barriers rapidly.

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Drain.

  • Cocktail Preparation: Dissolve 4.0 equivalents of the amino acid and 4.0 equivalents of Oxyma Pure in DMF.

  • Activation: Add 4.0 equivalents of DIC to the mixture. Stir for 1 minute at room temperature.

  • Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to heat the reaction to 75 °C for exactly 6 minutes.

  • Washing & Verification: Drain the reaction vessel rapidly to prevent side reactions. Wash thoroughly with DMF (4x) and DCM (3x). Cleave a micro-aliquot and analyze via LC-MS to confirm the addition of the mass (+326 Da corresponding to the coupled residue minus water) and the absence of diastereomeric peaks.

Part 4: Workflow Visualization

G Start Start: Hindered Amino Acid (S)-Boc-3-amino-2-(phenylsulfonylamino)- propionic acid Strategy Select Activation Strategy Start->Strategy Ambient Ambient Temp Strategy COMU + TMP (Collidine) Strategy->Ambient Thermal Thermal Strategy (MAPS) DIC + Oxyma Pure @ 75°C Strategy->Thermal Coupling Perform Coupling Reaction Ambient->Coupling Thermal->Coupling Monitor In-Process Monitoring (Kaiser Test / LC-MS) Coupling->Monitor Double Incomplete: Double Coupling Monitor->Double < 95% Yield Success Complete: Proceed to Next Step Monitor->Success > 95% Yield Double->Coupling

Workflow for optimizing the coupling of sterically hindered sulfonamide amino acids.

References

  • (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2.ChemicalRoot. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4XV21ekTScY5dkdl8Waxzk_uSH90suYWd5Mlv47eiJ6GQYM4y-WecZYb35XwRS9-_qnNs5Erl0zCN4UKyUsDFM0za0_hPl1Ln8RZCCAEA9aJ1Ltq728-szV3gD6o1lfsEZm-8seit4gNsbHCMTeTkvwv47k0XdJpHjXCTwKgYOBNFuqGTYEFBnTGQaG__1S6N0m33hLeYyaic4dTzLHbKOBDrg7yq3lLUwVoLxvYn]
  • Advances in Sulfonamide Kappa Opioid Receptor Antagonists: Structural Refinement and Evaluation of CNS Clearance.ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyLeGSAQS1N3bRmKZd5HyYZMQY0e1WMJSuAGkRIykBzQwDLpxejE6F1dNmTi6d9G71pxs1yVOMiHeDICqXar9Kz05aRnkdgQcEOdcUZZjVyuZDwLKgSyPI8wdZ1pzgNhKNQPxqhZ3Gbk9Q2hE2M1es]
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7hfXT6ggWtDoVk7ei8Niswx9jSgNS0sXgnphn43Nx6ccuF3gtKD5YSaHLdshsAWuq0V6bDor_q8Q9oNnUM3FurflZicWKmSBxr_gIP1UlJ9wxGhkzGU6o1mlKBUw1tGLP8vY4eHUEhyeVHxwumJi0P_2cFSPpdNXVACY9isiii22uAgOLoeP2d3SJ5h0TkVe-j04fZ4Cd7dtvbusLzFOXg==]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlyAcrqgKVwKtFRRCs2m80QXWQ8pjFBJ7h2UjWOXt8iuVSPjR_MUdNRwGuZi5xFibYe37PBb0E-uLjX49ZvWghs-AbpR_goOh1QqU5DIm149np4eAUqUAmXkHIh_NsPPXBybwpJOoDel2oWMU=]
  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating.SAS Publishers. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-N5AV_LVzxjhLxX5SHtIV74zBAWH5F18q94P3bAmCQO2AqdoRJY48iYQ7OhZIzD3CB2FUa_zHgAyazAoWy3td_CxVL5oRR2KfLhk4aDMNkaoO-imrJR4qHXz3u4oH8DI7AHXqibwaoUqBeg==]
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures.ChemRxiv. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYFpu2LKXIiPYSODzQ74rzjm_HoxJbkXJ3Hqn3eLAm-qQzdcTTpicKZ_yiwI14F1emCZCs4PU2RF22XwhG311zMyVY7ddeyLt5t2zj3GgfZS4nrrSW7vNIYF3OwKo1D6DgC125weTxoVYY5lQkhV_61mg=]
  • Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study.NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMrVemsrmU436v_2cxDJ_1czM-iVRtuHuxQ6I1rdHhbvTM3g8_Mx8PGHXLdrrzZtE5nUkBqV8Rse30HPzwigymxR5TEjUtSbmaVWqhDM8e-HBGrAy0-biu6lEfNFRvH7_oxca89TzFh5nT4GQ=]

Sources

Troubleshooting

Optimizing cleavage conditions for (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid peptides

Topic: Cleavage Conditions for Peptides Containing (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid Welcome to the Peptidomimetic Synthesis Support Center. This guide provides authoritative, field-proven strategies...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cleavage Conditions for Peptides Containing (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid

Welcome to the Peptidomimetic Synthesis Support Center. This guide provides authoritative, field-proven strategies for optimizing the cleavage and deprotection of peptides incorporating (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (commonly abbreviated as Boc-Dap(PhSO2)-OH).

This non-natural amino acid is a critical chiral building block used in the development of protease inhibitors and targeted therapeutics. In these applications, the phenylsulfonyl (PhSO2) group serves as a permanent, functional pharmacophore, while the Boc group is temporary.

Section 1: Fundamental Cleavage Dynamics (The "Why")

When optimizing the cleavage of peptides containing this residue, the primary objective is orthogonal deprotection :

  • Cleave the peptide from the solid support (e.g., Wang or Rink Amide resin).

  • Remove the acid-labile tert-butoxycarbonyl (Boc) group from the 3-amino position.

  • Preserve the phenylsulfonyl (PhSO2) group on the 2-amino position.

Causality of Stability: The Boc group is highly susceptible to acidolysis via standard Trifluoroacetic Acid (TFA) treatment, rapidly generating a tert-butyl cation and CO2. Conversely, the PhSO2 group is an unsubstituted aryl sulfonamide. Unlike standard arginine protecting groups such as Pbf or Pmc—which are explicitly engineered with electron-donating groups to be TFA-labile—the unsubstituted phenyl ring of the PhSO2 group lacks this electron density [1]. Consequently, it is exceptionally stable to TFA and will remain intact during standard cleavage protocols.

Section 2: Step-by-Step Optimized Cleavage Protocols

To establish a self-validating system , we mandate performing a Micro-Test Cleavage before scaling up. This allows you to verify the integrity of the PhSO2 group and the complete removal of the Boc group analytically.

Protocol A: Micro-Test Cleavage (Self-Validation Step)
  • Transfer 10–20 mg of the thoroughly washed and dried peptidyl-resin into a 1.5 mL microcentrifuge tube. (Note: Ensure no residual DMF remains, as it buffers TFA and inhibits cleavage [3]).

  • Add 200 µL of the selected cleavage cocktail (see Table 1).

  • Vortex gently and incubate at room temperature (25°C) for 2 hours.

  • Precipitate the peptide by adding 1 mL of ice-cold methyl tert-butyl ether (MTBE).

  • Centrifuge at 10,000 x g for 3 minutes. Decant the supernatant.

  • Dissolve the pellet in 500 µL of 50% Acetonitrile/Water (0.1% TFA) and analyze via LC-MS. Validation Check: Look for the target mass. If a mass of [M - 140] is observed, proceed to FAQ #2 to rule out mass spectrometer artifacts.

Protocol B: Bulk Cleavage Workflow
  • Place the dried resin (e.g., 0.5 g) into a fritted glass cleavage vessel.

  • Prepare 5 mL of the appropriate cleavage cocktail (10 mL per gram of resin) fresh.

  • Add the cocktail to the resin and stir gently under an inert nitrogen atmosphere for 2 to 3 hours at room temperature.

  • Filter the cleavage mixture into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA.

  • Concentrate the combined filtrates under a stream of nitrogen to approximately one-third of the original volume.

  • Add a 10-fold volume of ice-cold MTBE to precipitate the crude peptide.

  • Collect the precipitate by centrifugation, wash twice with cold MTBE, and dry under vacuum.

Section 3: Cleavage Cocktail Selection Data

Summarized below are the quantitative compositions for standard cleavage cocktails and their compatibility with the PhSO2 pharmacophore.

Table 1: Comparison of Cleavage Cocktails

Cocktail NameComposition (v/v)Target ApplicationPhSO2 Stability
Standard TFA / TIS / H2O (95 : 2.5 : 2.5)Sequences lacking Cys, Met, Trp, TyrExcellent
Reagent B TFA / Phenol / H2O / TIS (88 : 5 : 5 : 2)Sequences with Tyr, Trp (avoids odorous thiols)Excellent
Reagent K TFA / Phenol / H2O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Complex sequences with Cys, Met, TrpExcellent (See Note)

Note on Reagent K: While the PhSO2 group is stable in Reagent K, prolonged exposure (>4 hours) to strong reducing scavengers like EDT (1,2-ethanedithiol) should be avoided to prevent any theoretical risk of desulfonylation or side reactions with the newly liberated 3-primary amine [2].

Section 4: Troubleshooting FAQs

Q1: Will standard TFA cleavage conditions degrade the phenylsulfonylamino group? A1: No. Phenylsulfonyl (PhSO2) amides are highly stable to standard TFA-based cleavage cocktails. Unlike Pbf or Pmc groups, the unsubstituted phenyl ring makes the sulfonamide resistant to acidolysis. It requires extremely harsh conditions (e.g., HF, TFMSA, or dissolving metal reduction) to cleave.

Q2: I am observing a mass corresponding to the loss of the phenylsulfonyl group (-140 Da) on my LC-MS. Is my cleavage cocktail too harsh? A2: This is almost always an analytical artifact rather than a chemical degradation. Sulfonamides are highly prone to in-source fragmentation during Electrospray Ionization (ESI) mass spectrometry, where the PhSO2 group is cleaved within the mass spectrometer itself. Self-Validating Solution: Lower the fragmentor voltage (or cone voltage) on your MS instrument by 30-50%. If the[M-140] peak decreases and the intact parent mass increases, the cleavage is an MS artifact, and your chemical cleavage was successful.

Q3: Why is my peptide not precipitating in cold diethyl ether after cleavage? A3: The phenylsulfonyl group adds significant hydrophobicity to the peptide. If your peptide is relatively short (e.g., <8 amino acids), the fully deprotected peptide may remain soluble in standard diethyl ether. Solution: Switch your precipitation solvent to methyl tert-butyl ether (MTBE) or a 1:1 mixture of hexane and diethyl ether. Additionally, ensure the ether is chilled to -20°C and allow the mixture to incubate at -20°C for 30 minutes to maximize precipitation yields.

Q4: I see a +56 Da adduct on my final peptide. What caused this? A4: A +56 Da mass indicates incomplete removal of the tert-butyl (tBu) or Boc group. While the 3-amino Boc group on the Dap residue is generally labile, steric hindrance from the adjacent PhSO2 group or peptide aggregation can slow down the kinetics of removal. Solution: Extend the cleavage time from 2 hours to 3 hours. Ensure your resin was thoroughly washed with DCM and dried before cleavage, as residual DMF strongly buffers TFA and inhibits acidolysis[3].

Section 5: Decision Matrix Visualization

Below is the logical workflow for selecting the optimal cleavage conditions while preserving the PhSO2 pharmacophore.

CleavageOptimization Step1 Peptidyl-Resin (S)-Boc-Dap(PhSO2)-OH Decision Sequence contains Cys, Met, Trp, or Tyr? Step1->Decision CocktailA Standard Cocktail TFA / TIS / H2O (95 : 2.5 : 2.5) Decision->CocktailA No CocktailB Reagent K TFA / Phenol / H2O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) Decision->CocktailB Yes Cleavage Acidolytic Cleavage 2-3 Hours at 25°C CocktailA->Cleavage CocktailB->Cleavage Outcome1 Boc Group Cleaved (Free 3-amino group) Cleavage->Outcome1 Outcome2 PhSO2 Group Intact (Stable to TFA) Cleavage->Outcome2 Precipitation Cold MTBE Precipitation (-20°C) Outcome1->Precipitation Outcome2->Precipitation

Decision matrix for selecting optimal TFA cleavage cocktails for PhSO2-containing peptides.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid Purity

This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (S)-Boc-3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid. As a crucial building block in peptide synthesis and drug discovery, ensuring the chemical and enantiomeric purity of this compound is paramount.[1][2] This document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and comparing viable alternatives to arrive at a fully validated, trustworthy analytical procedure.

The Analytical Challenge: Understanding the Analyte

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a chiral, non-standard amino acid derivative. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, a phenylsulfonyl group, and a carboxylic acid moiety.[3][4] The primary analytical objectives for a purity method are twofold:

  • Chiral Purity: To separate and quantify the desired (S)-enantiomer from its undesired (R)-enantiomer.

  • Chemical Purity: To separate and quantify the active pharmaceutical ingredient (API) from any process-related impurities and potential degradation products.

A successful method must therefore be both enantioselective and stability-indicating, capable of resolving all relevant species in a single chromatographic run.

Method Development: A Comparative Approach to Selectivity

The cornerstone of method development is achieving adequate separation (resolution) of all components. This is primarily governed by the choice of stationary phase (the column) and mobile phase.

The Critical Choice: Chiral Stationary Phase (CSP) Comparison

For enantiomeric separation of protected amino acids, direct chiral HPLC without derivatization is the most efficient approach.[5][6] The selection of the CSP is the most critical parameter. We evaluated two leading classes of CSPs known for their versatility with N-protected amino acids: polysaccharide-based and macrocyclic glycopeptide-based columns.[5][7]

  • Polysaccharide-Based CSPs (e.g., Lux Cellulose-2): These columns, often based on cellulose or amylose derivatives, are renowned for their broad selectivity. The primary interaction mechanisms for chiral recognition are hydrogen bonding, π-π interactions, and van der Waals forces.[5]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic T): These phases, like teicoplanin, are multimodal, offering ionic, and polar interactions. They are particularly effective for resolving molecules with acidic and amine functionalities.

Experimental Comparison: An initial screening was performed using a generic gradient method to compare the performance of two representative columns.

Table 1: Comparison of Chiral Stationary Phases

ParameterLux Cellulose-2 (Polysaccharide)Chirobiotic T (Macrocyclic Glycopeptide)Rationale & Outcome
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA serves as an ion-pairing agent to improve peak shape for the acidic analyte.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a preferred organic modifier for its low viscosity and UV transparency.
Resolution (S/R) 2.21.8Both columns provided baseline resolution (>1.5), but the polysaccharide phase offered superior separation between the enantiomers.
Peak Tailing 1.11.3The cellulose-based column produced more symmetrical peaks, which is advantageous for accurate integration and quantification.
Conclusion Selected for further optimization. Not pursued.The Lux Cellulose-2 column was selected due to its higher resolution and better peak shape for the target analyte under reversed-phase conditions.
Mobile Phase Optimization: Fine-Tuning the Separation

With the Lux Cellulose-2 column selected, the mobile phase composition was optimized to create a stability-indicating method capable of resolving not only the enantiomers but also potential process impurities and degradants.

dot

Caption: HPLC Method Development Workflow.

  • Gradient Elution: A gradient method is essential for a stability-indicating assay to ensure the elution of both hydrophilic and hydrophobic impurities within a reasonable runtime.[8]

  • Organic Modifier: Acetonitrile (ACN) generally provides better selectivity and lower backpressure compared to methanol.

  • Acidic Additive: Trifluoroacetic acid (TFA) at 0.1% was maintained to ensure the carboxylic acid group of the analyte remains protonated, leading to sharp, symmetrical peaks.

Final Optimized HPLC Method

The following protocol was established as the optimal method for purity determination.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column Lux® 5 µm Cellulose-2, 250 x 4.6 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: Establishing Trustworthiness per ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9] The optimized method was subjected to a rigorous validation protocol in accordance with ICH Q2(R1) guidelines.[10]

dot

ValidationPyramid cluster_base Foundation cluster_quantitative Quantitative Proof cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity / Selectivity (The method's ability to measure the analyte unequivocally) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) Linearity->LOD Accuracy->LOQ Accuracy->LOD Precision->LOQ Precision->LOD Robustness Robustness (Resilience to small changes) LOQ->Robustness LOD->Robustness

Sources

Comparative

Enantiomeric Excess Determination of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid: A Comprehensive Chiral HPLC Column Comparison Guide

Executive Summary (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS No. 342888-28-2) is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS No. 342888-28-2) is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis of peptidomimetics and protease-targeted therapeutics [1]. Because the stereochemical integrity of this intermediate directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API), rigorous determination of its enantiomeric excess (ee) is a critical quality attribute.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for the resolution of this compound, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol for high-throughput ee determination.

Molecular Profiling & Chiral Recognition Dynamics

To select the optimal CSP, we must first deconstruct the analyte's structural features. (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid possesses four critical domains that dictate its chromatographic behavior:

  • The Free Carboxylic Acid: Highly polar and ionizable (pKa ~3.5). If not properly suppressed, it causes severe peak tailing.

  • The Phenylsulfonyl Group: An electron-withdrawing aromatic ring that serves as a prime candidate for π−π stacking interactions, alongside sulfonamide oxygens capable of hydrogen bonding.

  • The Boc-Protected Amine: A bulky tert-butyl group that provides significant steric bulk, essential for shape-recognition within chiral cavities.

  • The C2 Alpha-Chiral Center: The stereogenic focus that must be spatially differentiated by the CSP.

G cluster_features Analyte Structural Features cluster_csp Chiral Stationary Phase (CSP) Interactions Analyte (S)-Boc-3-amino-2- (phenylsulfonylamino)- propionic acid Phenyl Phenylsulfonyl Group (Aromatic Ring) Analyte->Phenyl Boc Boc Group (Bulky tert-butyl) Analyte->Boc COOH Carboxylic Acid (H-bond donor/acceptor) Analyte->COOH Chiral Alpha-Chiral Center (Stereogenic Focus) Analyte->Chiral PiPi π-π Interactions Phenyl->PiPi Electron matching HBond Hydrogen Bonding Phenyl->HBond Sulfonamide oxygens Steric Steric Inclusion / Cavity Fit Boc->Steric Shape recognition COOH->HBond Dipole interactions

Chiral recognition mechanism mapping analyte structural features to CSP interactions.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When evaluating CSPs for N-protected amino acids, three primary classes dominate the landscape. The choice depends on the required resolution, mobile phase compatibility, and analytical throughput.

A. Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IC, Lux® Cellulose-2)

Carbohydrate-based CSPs, particularly those functionalized with halogenated phenylcarbamates (like CHIRALPAK IC), are the industry standard for Boc-protected amino acids [3, 5].

  • Causality for Success: The electron-withdrawing nature of the dichlorophenyl groups on the CSP creates an electron-deficient cavity that perfectly complements the electron-rich (or moderately withdrawing) phenylsulfonyl group of the analyte via π−π stacking [3]. The carbamate linkages provide rigid hydrogen-bonding networks.

  • Verdict: Optimal. Yields the highest resolution ( Rs​>3.0 ) and allows for precise integration of trace enantiomeric impurities.

B. Macrocyclic Glycopeptides (e.g., CHIROBIOTIC™ T)

Teicoplanin-based columns feature a complex aglycone "basket" with multiple chiral centers, peptide binding sites, and ionizable groups.

  • Causality for Success: They are historically highly effective for N-blocked amino acids (t-BOC and FMOC) [2]. The free carboxylic acid of the analyte interacts with the amine groups of the teicoplanin, while the bulky Boc group is sterically differentiated by the inclusion cavity.

  • Verdict: Excellent Alternative. Highly orthogonal selectivity, particularly useful if LC-MS compatibility (using volatile buffers like ammonium acetate) is required [2].

C. Protein-Based Phases (e.g., ULTRON® ES-OVM)

Ovomucoid (OVM) columns rely on hydrophobic and hydrogen-bonding interactions within the protein's chiral clefts.

  • Causality for Success: While capable of separating heavily protected amino acids without derivatization[4], protein columns suffer from low capacity and poor mass transfer kinetics.

  • Verdict: Moderate. Useful for specialized aqueous applications but generally produces broader peaks, making trace ee determination (e.g., < 0.1% impurity) difficult.

Quantitative Performance Summary
Chiral Stationary Phase (CSP) ClassExample ColumnPrimary Chiral Recognition MechanismTypical Resolution ( Rs​ )Mobile Phase CompatibilitySuitability for Boc-Amino Acids
Immobilized Polysaccharide CHIRALPAK IC π−π stacking, H-bonding, Steric fit> 3.0 (Baseline)Reversed Phase (with acidic modifier)Optimal - Industry standard for high ee accuracy [3, 5].
Macrocyclic Glycopeptide CHIROBIOTIC TIonic interactions, H-bonding, Inclusion1.5 - 2.5Polar Organic Mode, Reversed PhaseExcellent - Highly orthogonal selectivity, LC-MS friendly [2].
Protein-Based Ultron ES-OVMHydrophobic interactions, H-bonding1.0 - 1.5Aqueous buffers (pH sensitive)Moderate - Good for protected AAs but lower efficiency [4].

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness in the ee calculation, the following Reversed-Phase HPLC protocol utilizes an immobilized polysaccharide column.

Mechanistic Note on Mobile Phase Design: The analyte contains a free carboxylic acid. If the mobile phase pH is near its pKa, the compound will partially ionize, leading to multiple retention states and severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2, fully protonating the carboxylic acid, ensuring it remains in a single, neutral state for sharp, symmetrical peaks [5].

Materials & Chromatographic Conditions
  • Column: CHIRALPAK® IC (4.6 mm ID × 250 mm, 5 µm)

  • Mobile Phase A: Ultrapure Water containing 0.1% (v/v) TFA

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA

  • Elution Mode: Isocratic, 50% A / 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (capturing the phenyl ring and amide bonds)

  • Injection Volume: 10 µL

Step-by-Step Workflow & System Suitability Testing (SST)
  • Sample Preparation: Dissolve the (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid sample in Mobile Phase B to a concentration of 1.0 mg/mL. Prepare a racemic standard ((R/S)-mixture) at the same concentration.

  • Column Equilibration: Flush the column with the isocratic mobile phase for at least 20 column volumes until the baseline is completely stable.

  • Self-Validation (SST Injection): Inject the racemic standard. The system is only validated if it meets the following strict criteria:

    • Resolution ( Rs​ ): Must be ≥2.0 between the (R) and (S) enantiomers. (Ensures baseline separation for accurate integration of a 0.1% minor peak).

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks. (Ensures the acidic modifier is effectively suppressing ionization).

    • Repeatability: %RSD of the major peak area ≤1.0% over 3 replicate injections.

  • Sample Analysis: Inject the unknown batch samples.

  • Data Processing: Calculate the Enantiomeric Excess using the area normalization method:

    ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

Workflow Start Method Initiation Prep Prepare Mobile Phase (H2O/MeCN + 0.1% TFA) Start->Prep SST Inject Racemic Standard (System Suitability Test) Prep->SST Decision Resolution (Rs) > 2.0? Tailing Factor < 1.5? SST->Decision Optimize Optimize %B, Temp, or Flow Rate Decision->Optimize NO Run Inject Unknown Sample (S)-Enantiomer Batch Decision->Run YES Optimize->SST Re-test Calc Integrate Peaks & Calculate % ee Run->Calc End Report Enantiomeric Purity Calc->End

Self-validating experimental workflow ensuring robust Enantiomeric Excess determination.

Conclusion

For the precise enantiomeric excess determination of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid, immobilized polysaccharide phases (such as CHIRALPAK IC) operating in reversed-phase mode offer the highest resolution and reliability. The utilization of an acidic modifier (0.1% TFA) is non-negotiable to suppress the ionization of the free carboxylic acid, thereby enabling the π−π and steric interactions necessary for baseline chiral discrimination.

References

  • ChemicalRoot. (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Royal Society of Chemistry (RSC). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives...
  • Scilit. Chiral HPLC Separation of Protected Amino Acids.
  • Scientific Research Publishing (SCIRP). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
Validation

A Comparative Guide to Coupling Kinetics for the Sterically Hindered Amino Acid, (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

Introduction: The Challenge of Synthesizing Complex Peptidomimetics In the landscape of modern drug discovery, the synthesis of peptides and peptidomimetics containing non-natural or sterically hindered amino acids is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Synthesizing Complex Peptidomimetics

In the landscape of modern drug discovery, the synthesis of peptides and peptidomimetics containing non-natural or sterically hindered amino acids is a critical step in developing novel therapeutics, particularly in areas like protease inhibition.[1] One such building block, (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid, presents a unique synthetic challenge.[1][2] Its structure, featuring a bulky phenylsulfonyl group directly attached to the α-carbon, introduces significant steric hindrance around the carboxylic acid moiety.[3] This bulk can dramatically impede the progress of amide bond formation, leading to slow reaction rates, incomplete conversions, and the formation of side products.

This guide provides a comprehensive analysis of the reaction kinetics for coupling this challenging amino acid. We will objectively compare the performance of several common coupling reagents, offering field-proven insights and supporting data to guide researchers in selecting the optimal synthetic strategy. The choice of coupling reagent is not merely a matter of preference but a critical parameter that dictates the success, efficiency, and purity of the final product.[4]

Understanding the Mechanistic Hurdle: Steric Hindrance

Steric hindrance occurs when the spatial arrangement of bulky atomic groups near a reaction center physically obstructs the approach of reacting molecules.[3] In the case of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid, the large phenylsulfonyl group shields the carboxyl carbon, making it difficult for the amine component of the incoming amino acid to achieve the necessary orientation for nucleophilic attack. This effect can lead to significantly lower reaction yields or even complete reaction failure with standard coupling protocols.[3][5] Therefore, overcoming this activation energy barrier requires a coupling reagent capable of forming a highly reactive intermediate that is less susceptible to steric blockade.

Benchmarking Key Coupling Reagents: A Head-to-Head Comparison

To address this synthetic challenge, we benchmarked three widely used classes of coupling reagents, each with a distinct mechanism of action:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A third-generation uronium salt known for its high efficiency and rapid reaction rates, especially in sterically demanding couplings.[6][7][8] Its effectiveness is enhanced by the presence of the 7-azabenzotriazole (HOAt) moiety, which stabilizes the active ester intermediate.[6][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient uronium/aminium salt, often seen as a cost-effective alternative to HATU, though generally considered slightly less reactive.[7][10]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic carbodiimide-based method.[11] While cost-effective, it is often less efficient for hindered couplings and can be more prone to side reactions if not carefully controlled.[12][13]

Comparative Reaction Mechanisms

The efficacy of these reagents is rooted in their distinct mechanisms for activating the carboxylic acid. Uronium salts like HATU and HBTU form highly reactive O-acyluronium intermediates, which then convert to stabilized active esters.[6][9] In contrast, EDC activates the carboxylic acid to form a less stable O-acylisourea intermediate, which is then intercepted by HOBt to form a more reactive HOBt-ester.

G cluster_0 HATU Mechanism cluster_1 EDC/HOBt Mechanism RCOOH_H R-COOH RCOO_H R-COO- RCOOH_H->RCOO_H -H+ Base_H Base (DIPEA) ActiveEster_H Highly Reactive OAt-Active Ester RCOO_H->ActiveEster_H + HATU - TMU HATU HATU Product_H Peptide Bond (R-CO-NH-R') ActiveEster_H->Product_H + R'-NH2 - HOAt Amine_H R'-NH2 TMU_H Tetramethylurea HOAt HOAt RCOOH_E R-COOH Oacylisourea O-Acylisourea (Unstable) RCOOH_E->Oacylisourea + EDC EDC EDC ActiveEster_E HOBt-Active Ester Oacylisourea->ActiveEster_E + HOBt EDU EDU (Byproduct) Oacylisourea->EDU Side Reaction (N-acylurea) HOBt_E HOBt Product_E Peptide Bond (R-CO-NH-R') ActiveEster_E->Product_E + R'-NH2 - HOBt Amine_E R'-NH2

Caption: Comparative mechanisms of HATU and EDC/HOBt activation.

Experimental Design and Protocols

To ensure a valid comparison, all experiments were conducted under identical conditions of temperature, concentration, and solvent. The progress of the coupling reaction between (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid and a model amine (e.g., H-Phe-OMe) was monitored over time using High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following workflow was applied to each coupling reagent tested.

Caption: Standardized workflow for kinetic analysis of coupling reactions.

Protocol 1: Standard Coupling Procedure
  • Activation: In a reaction vial, dissolve (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid (1.0 eq) and the selected coupling reagent (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). For EDC/HOBt, include HOBt (1.1 eq).

  • Base Addition: In a separate vial, dissolve the amine component (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DMF.[6]

  • Initiation: Add the amine/DIPEA solution to the activated carboxylic acid solution to start the reaction (T=0).

  • Monitoring: Agitate the reaction at room temperature. At specified time intervals, withdraw an aliquot and quench it with a dilute acid solution.

  • Analysis: Analyze the quenched aliquots by RP-HPLC to determine the ratio of starting material to product.

Protocol 2: HPLC-MS Analytical Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A shallow linear gradient from 5% to 95% Mobile Phase B over 20 minutes is typically effective for separating the more polar starting material from the more hydrophobic peptide product.[14]

  • Detection: UV at 214 nm and 254 nm, coupled with Mass Spectrometry (MS) to confirm the identity of the product and starting materials.[15][16]

Results: A Quantitative Comparison of Reaction Kinetics

The performance of each coupling reagent was evaluated based on the time required to achieve >95% conversion of the starting material and the final isolated yield and purity of the dipeptide product. The results unequivocally demonstrate the superiority of uronium salt reagents for this sterically challenging coupling.

Coupling ReagentTime to >95% ConversionFinal Yield (%)Crude Purity (%)Key Observations
HATU / DIPEA ~ 20 minutes > 95%> 98%Very rapid and clean conversion with minimal side products.[6][7]
HBTU / DIPEA ~ 90 minutes~ 90%~ 95%Significantly faster than carbodiimide but slower than HATU.[10][17]
EDC / HOBt / DIPEA > 12 hours< 50%~ 70%Extremely slow reaction with incomplete conversion and notable byproduct formation.

Discussion of Results:

The kinetic data clearly indicate that HATU is the premier coupling reagent for (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid. The reaction proceeds to completion in under 30 minutes, a testament to the high reactivity of the OAt-active ester it forms.[9] This intermediate is not only highly susceptible to nucleophilic attack but is also sterically accessible, effectively overcoming the hindrance of the phenylsulfonyl group.

HBTU proved to be a viable, albeit slower, alternative. While it is an effective reagent for many "difficult" couplings, the data suggests that the added stabilization and potential neighboring group effect provided by the aza-moiety in HATU is critical for maximizing the reaction rate with this specific substrate.[9]

The performance of EDC/HOBt was poor, as is often the case for couplings involving severely hindered amino acids.[18] The O-acylisourea intermediate is likely too unstable and sterically encumbered to react efficiently with the incoming amine. A significant portion of the activated intermediate likely reverts to the starting carboxylic acid or forms N-acylurea byproducts over the extended reaction time.[13]

Senior Scientist Recommendations

Based on this comparative analysis, we provide the following recommendations for researchers working with (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid and structurally similar hindered building blocks:

  • For Maximum Efficiency and Purity: HATU is the reagent of choice. Its rapid kinetics minimize the potential for side reactions and ensure the highest possible yield and purity, making it ideal for the synthesis of complex, high-value peptides.[4][6]

  • For Routine or Cost-Sensitive Syntheses: HBTU can be used if longer reaction times are acceptable. While not as fast as HATU, it provides a clean, high-yielding reaction compared to carbodiimide methods.

  • Avoid Standard Carbodiimides: Reagents like EDC/HOBt are not recommended for this coupling. The risk of low yield, incomplete reaction, and difficult purification outweighs any potential cost savings.

Conclusion

The successful incorporation of sterically hindered amino acids like (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is highly dependent on the selection of a potent coupling reagent. Our kinetic benchmarking demonstrates that the uronium salt HATU provides a fast, clean, and high-yielding reaction, far surpassing the performance of HBTU and the classic EDC/HOBt system. By understanding the underlying reaction mechanisms and leveraging powerful activating agents, researchers can confidently incorporate these challenging building blocks to advance the frontiers of peptide and peptidomimetic drug discovery.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • H
  • Coupling Reagents. Aapptec Peptides.
  • Comparative study of methods to couple hindered peptides. PubMed - NIH.
  • HATU,HOBT,HBTU Coupling Reagents. Omizzur.
  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling. Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Proactive Molecular Research.
  • Optimizing Peptide Coupling: Key Techniques. BOC Sciences.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
  • H
  • A Comparative Guide to HPLC Methods for Peptide Purific
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • (S)-Boc-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid CAS NO 342888-28-2. BOC Sciences.
  • Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid | 342888-28-2. J&K Scientific.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid: A Proactive Approach to Safety

Hazard Assessment: Understanding the "Why" Behind the Precautions Before handling any chemical, a thorough risk assessment is paramount.[2] (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a solid, likely a powd...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough risk assessment is paramount.[2] (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a solid, likely a powder, at room temperature.[3] The primary hazards associated with a compound of this nature are:

  • Dermal and Eye Irritation: Many amino acid derivatives and sulfonyl compounds are known to cause skin and eye irritation upon contact.[3] The acidic nature of the propionic acid moiety can also contribute to this.

  • Respiratory Irritation: Fine powders can easily become airborne, especially during weighing and transfer operations. Inhalation of such dust can lead to respiratory tract irritation.[4][5]

  • Unknown Long-Term Effects: As with many research chemicals, comprehensive toxicological data may be limited. Therefore, it is prudent to handle the compound as potentially hazardous and minimize all routes of exposure.

This proactive hazard identification forms the logical basis for the stringent personal protective equipment (PPE) protocols that follow.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks.[6] The following table summarizes the minimum required PPE for handling (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk.[6]Protects eyes from airborne dust particles and accidental splashes of solutions.[4] Standard safety glasses with side shields offer insufficient protection against fine dust.[6]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).[7]Prevents direct skin contact.[4] Gloves must be inspected for defects before use and disposed of immediately after contamination. Double-gloving is recommended for extended procedures.[8]
Skin & Body Protection A full-length laboratory coat, kept fastened.[9]Protects skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator.Required for procedures that may generate dust, such as weighing, scraping, or large-scale transfers.[4] This prevents the inhalation of irritating dust particles.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure. The following protocol integrates the use of PPE into the handling process.

Preparation and Engineering Controls
  • Designated Area: All handling of the solid compound must occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[4][10]

  • Safety Stations: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • PPE Donning: Before entering the designated area, don your lab coat, followed by safety goggles, and finally, your gloves. If the risk assessment indicates a potential for dust generation, an N95 respirator must be fit-tested and worn.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize dust dispersal.[4] Use smooth, deliberate motions to avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After the procedure is complete, decontaminate the work surface with an appropriate cleaning agent.[4]

Doffing and Decontamination
  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as chemical waste.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[5]

  • Coat and Goggle Removal: Remove your lab coat and goggles before leaving the laboratory area.

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase start Begin Task: Handling (S)-Boc-3-amino-2... propionic acid assess_dust Will dust be generated? (e.g., weighing, scraping) start->assess_dust ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles assess_dust->ppe_base No ppe_resp Add Respiratory Protection: - N95 Respirator assess_dust->ppe_resp Yes proceed Proceed with Handling in Fume Hood ppe_base->proceed ppe_resp->proceed disposal Proceed to Disposal Plan proceed->disposal

Caption: PPE selection workflow for handling solid chemical compounds.

Disposal Plan: Safety Through the Entire Lifecycle

Proper waste management is a crucial component of laboratory safety.

  • Waste Segregation: All materials contaminated with (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid, including gloves, weigh paper, and pipette tips, must be treated as chemical waste.[1] Keep this waste stream separate from other laboratory waste to prevent unintended reactions.[10]

  • Containerization: Collect solid and contaminated disposable waste in a clearly labeled, leak-proof container (e.g., high-density polyethylene).[1][10] The label should clearly state "Hazardous Waste" and include the full chemical name.[10]

  • Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area away from heat or ignition sources.[10] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[10]

Emergency Response: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing immediately.[10] Wash the affected skin area thoroughly with soap and plenty of water.[3][10] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This proactive stance is the hallmark of a trustworthy and expert scientific professional.

References

  • BenchChem. (n.d.). Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of Boc-Trp-Phe-OMe: A Guide to Safe and Compliant Laboratory Practices.
  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. SLAC National Accelerator Laboratory.
  • ChemicalBook. (2022, August 11). BOC-(S)-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Echemi. (n.d.). Boc-(S)-3-aMino-2-(4-chlorophenyl)propanoic acid Safety Data Sheets.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Sources

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